Px-12
Description
PX-12 (1-methylpropyl 2-imidazolyl disulfide) is a small-molecule inhibitor of Trx-1 (thioredoxin-1), stimulates apoptosis, down-regulates HIF-1α and vascular endothelial growth factor (VEGF) and inhibits tumor growth in animal models. Since high levels of Trx-1 have been associated with colorectal, gastric and lung cancers, this compound is indicated as a potential cancer treatment in combination with chemotherapy for patients with advanced metastatic cancer. Initial trials correlated doses of this compound with increased patient survival.
Thioredoxin-1 Inhibitor this compound is an orally bioavailable small molecule with potential antineoplastic activity. Thioredoxin-1 inhibitor this compound irreversibly binds to thioredoxin-1 (Trx-1) and inhibits its activity, which may result in growth inhibition and the induction of apoptosis. Overexpressed in many cancer cell types, the low molecular weight redox protein Trx-1 regulates transcription factor activity and inhibits apoptosis, promoting cell growth and survival; it also interacts with growth factors extracellularly to stimulate cell growth.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a thioredoxin inhibitor with antineoplastic activity
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(butan-2-yldisulfanyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S2/c1-3-6(2)10-11-7-8-4-5-9-7/h4-6H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBPYQWMFCTCNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SSC1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875689 | |
| Record name | S-BUTYL (2-IMIDAZOLYL) DISULFIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141400-58-0 | |
| Record name | IV 2 compound | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141400580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PX-12 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 141400-58-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PX-12 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PQ9CZ8BTJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Px-12: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Px-12 (1-methylpropyl 2-imidazolyl disulfide) is a small molecule inhibitor of thioredoxin-1 (Trx-1), a key protein in cellular redox regulation.[1][2] Overexpressed in a variety of human cancers, Trx-1 is associated with aggressive tumor growth, resistance to therapy, and poor patient prognosis.[2][3] this compound exerts its anticancer effects by irreversibly binding to Trx-1, leading to a cascade of downstream events that culminate in cancer cell death. This technical guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanism of Action: Thioredoxin-1 Inhibition
The primary mechanism of action of this compound is the irreversible inhibition of thioredoxin-1 (Trx-1).[2] this compound specifically targets the Cys73 residue in the non-catalytic domain of Trx-1 through thioalkylation.[4][5] Trx-1 is a critical component of the thioredoxin system, which plays a vital role in maintaining cellular redox homeostasis, promoting cell proliferation, and inhibiting apoptosis.[3] By inhibiting Trx-1, this compound disrupts these crucial cellular processes in cancer cells, which often exhibit a heightened dependence on the thioredoxin system to counteract the oxidative stress associated with their high metabolic rate.
The inhibition of Trx-1 by this compound leads to several downstream consequences that contribute to its anti-tumor activity:
-
Induction of Oxidative Stress: this compound treatment leads to an accumulation of reactive oxygen species (ROS) within cancer cells.[1][6][7] This is a direct result of Trx-1 inhibition, as the cell's capacity to scavenge ROS is diminished. Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[8][9]
-
Apoptosis Induction: this compound is a potent inducer of apoptosis in various cancer cell lines.[1][6][7][10] The accumulation of ROS triggers the intrinsic, mitochondria-mediated apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the cleavage of caspase-3 and PARP.[1][4][6]
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines.[4][7] This prevents cancer cells from progressing through the cell cycle and undergoing division.
-
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF): this compound down-regulates the expression of HIF-1α and its target gene, VEGF.[2][5][11] HIF-1α is a key transcription factor that is often stabilized in the hypoxic tumor microenvironment and drives the expression of genes involved in angiogenesis, cell survival, and metabolism.[12][13] By inhibiting Trx-1, this compound prevents the HIF-1α-mediated transcription of VEGF, a potent pro-angiogenic factor, thereby potentially inhibiting tumor angiogenesis.[2][5]
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| A549 | Lung Cancer | ~20 | 72 | MTT |
| HepG2 | Hepatocellular Carcinoma | 30.30 | 24 | MTT |
| SMMC-7721 | Hepatocellular Carcinoma | 25.15 | 24 | MTT |
| HepG2 | Hepatocellular Carcinoma | 6.32 | 48 | MTT |
| SMMC-7721 | Hepatocellular Carcinoma | 13.38 | 48 | MTT |
Data compiled from multiple preclinical studies.[7]
Table 2: Clinical Pharmacodynamic Effects of this compound
| Parameter | Effect | Patient Population | Notes |
| Plasma Trx-1 Levels | Dose-dependent decrease | Advanced solid tumors | Average pre-treatment level of 94 ng/ml was lowered to 54 ng/ml on day 21.[14] |
| Circulating VEGF | Lowered in patients with high pretreatment levels | Advanced solid tumors | [14] |
| Clinical Response | Stable disease observed in 7 of 38 patients | Advanced solid tumors | [3][15][16] |
| Dose Limiting Toxicity | Reversible pneumonitis | Advanced solid tumors | Observed at doses ≥226 mg/m².[3][14][16] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.[7]
-
This compound Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).[7] Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes a 50% reduction in cell viability.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membranes.[19][20]
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[21]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Protein Expression Analysis: Western Blot for HIF-1α and VEGF
Western blotting is used to detect the levels of specific proteins in cell lysates.[22]
Protocol:
-
Cell Lysis: After treatment with this compound under normoxic or hypoxic conditions (induced by agents like CoCl₂), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For HIF-1α, nuclear extraction is recommended as it translocates to the nucleus upon stabilization.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin) overnight at 4°C.[22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits Trx-1, leading to increased ROS, apoptosis, and decreased angiogenesis.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the in vitro anticancer effects of this compound.
Logical Relationship of this compound's Dual Anti-Cancer Action
Caption: this compound inhibits tumor growth through direct cytotoxicity and anti-angiogenesis.
Conclusion
This compound demonstrates a multi-faceted mechanism of action against cancer cells, primarily driven by the irreversible inhibition of Trx-1. This leads to a state of oxidative stress, induction of apoptosis, and suppression of key pro-survival and pro-angiogenic pathways. The preclinical and clinical data, though showing modest single-agent efficacy in some cases, support the continued investigation of Trx-1 as a therapeutic target. This technical guide provides a comprehensive overview for researchers and drug development professionals to understand the core mechanisms of this compound and to inform the design of future studies, potentially exploring this compound in combination with other anti-cancer agents to enhance its therapeutic potential.
References
- 1. Thioredoxin inhibitor this compound induces mitochondria-mediated apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A phase IB trial of 24-hour intravenous this compound, a Thioredoxin-1 inhibitor, in patients with advanced gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the growth of hepatocelluar carcinoma by inducing S-phase arrest, ROS-dependent apoptosis and enhances 5-FU cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactive Oxygen Species: From Tumorigenesis to Therapeutic Strategies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Thioredoxin-1 inhibitor this compound induces human acute myeloid leukemia cell apoptosis and enhances the sensitivity of cells to arsenic trioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibitive effect of sh-HIF1A-AS2 on the proliferation, invasion, and pathological damage of breast cancer via targeting miR-548c-3p through regulating HIF-1α/VEGF pathway in vitro and vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypoxia-inducible factor 1 upregulation of both VEGF and ANGPTL4 is required to promote the angiogenic phenotype in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. A Phase I pharmacokinetic and pharmacodynamic study of this compound, a novel inhibitor of thioredoxin-1, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. google.com [google.com]
- 22. resources.novusbio.com [resources.novusbio.com]
Px-12: A Preclinical In-Depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical studies and results for Px-12, a novel small-molecule inhibitor of Thioredoxin-1 (Trx-1). The content herein is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, in vitro and in vivo efficacy, and the underlying experimental protocols of this compound.
Introduction
This compound (1-methylpropyl 2-imidazolyl disulfide) is an investigational anti-cancer agent that irreversibly inhibits Thioredoxin-1 (Trx-1), a key protein in cellular redox regulation.[1][2] Elevated levels of Trx-1 are observed in various human cancers and are associated with tumor growth, inhibition of apoptosis, and resistance to chemotherapy.[1] this compound's mechanism of action involves the downregulation of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), crucial players in tumor angiogenesis and survival.[1][3] Preclinical studies have demonstrated the potential of this compound as an anti-tumor agent, showing activity in various cancer cell lines and in vivo models.[2]
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the irreversible inhibition of Trx-1. This is achieved by the thio-alkylation of the cysteine residue Cys73 on the Trx-1 protein, which is located outside of its conserved redox catalytic site.[2][4] This inhibition disrupts the cellular redox balance and triggers a cascade of downstream events culminating in cancer cell death.
Induction of Oxidative Stress and Apoptosis
The inhibition of Trx-1 by this compound leads to an accumulation of intracellular reactive oxygen species (ROS).[5][6] This increase in oxidative stress is a key driver of this compound-induced apoptosis. The apoptotic pathway activated by this compound is mitochondria-dependent, characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[5][7] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, including caspase-3, which are executioner enzymes of apoptosis.[4]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G2/M phase in cancer cells.[2][6] This prevents the cells from progressing through mitosis and further contributes to the inhibition of tumor growth.
Signaling Pathway
The inhibition of Trx-1 by this compound disrupts the Trx-1/Apoptosis Signal-regulating Kinase 1 (ASK1) signaling pathway. Under normal conditions, reduced Trx-1 binds to and inhibits ASK1.[8] When this compound inhibits Trx-1, ASK1 is released and activated, leading to the downstream activation of the p38 MAPK and JNK stress response pathways, which can promote apoptosis.[8]
Preclinical Efficacy: In Vitro Studies
This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| MCF-7 | Breast Cancer | 1.9 | [2][3][8] |
| HT-29 | Colon Cancer | 2.9 | [2][3][8] |
| DLD-1 | Colorectal Cancer | Not specified, dose-dependent inhibition | [2][8] |
| SW620 | Colorectal Cancer | Not specified, dose-dependent inhibition | [2][8] |
| A549 | Lung Cancer | ~20 (at 72h) | [6] |
| SMMC-7721 | Hepatocellular Carcinoma | 4.05 | [9] |
| HepG2 | Hepatocellular Carcinoma | Not specified, dose-dependent inhibition | [2] |
Experimental Protocols: In Vitro Assays
Cell Viability Assay (MTT/CCK-8): Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).[2][7] Cell viability was assessed using either MTT or CCK-8 assays according to the manufacturer's instructions. The absorbance was measured using a microplate reader, and IC50 values were calculated from dose-response curves.
Colony Formation Assay: Cells were seeded at a low density in 6-well plates and treated with this compound.[2] After a designated period, the medium was replaced with fresh, drug-free medium, and the cells were allowed to grow for 1-2 weeks until visible colonies formed. Colonies were then fixed, stained (e.g., with crystal violet), and counted.
Apoptosis Assay (Annexin V/PI Staining): Cells were treated with this compound for a specified time, then harvested and washed with PBS.[4] Cells were then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol and analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Cell Cycle Analysis: Following treatment with this compound, cells were harvested, fixed in ethanol, and stained with propidium iodide containing RNase A.[2] The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Preclinical Efficacy: In Vivo Studies
This compound has demonstrated anti-tumor activity in preclinical animal models, most notably in xenograft models of human cancers.
| Cancer Model | Animal Model | Treatment Regimen | Results | Citation(s) |
| Hepatocellular Carcinoma (SMMC-7721 xenograft) | Nude mice | This compound (15 mg/kg, i.p., daily) | Significant inhibition of tumor growth | [2] |
| Colon Cancer (HT-29 xenograft) | SCID mice | Not specified | In vivo antitumor activity | [2] |
| Osteosarcoma (LM8 murine model) | C3H mice | This compound (daily) | Suppressed local tumor progression | [10] |
Experimental Protocols: In Vivo Xenograft Studies
Animal Models: Immunodeficient mice, such as nude or SCID (Severe Combined Immunodeficiency) mice, are commonly used for establishing human tumor xenografts.[2][11] The animals are housed under specific pathogen-free conditions.
Tumor Implantation: Human cancer cells (e.g., 1x10^5 to 1x10^7 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[2]
Drug Administration: Once tumors reach a palpable size, the mice are randomized into control and treatment groups. This compound is typically formulated in a vehicle suitable for intraperitoneal (i.p.) or intravenous (i.v.) administration.[2] Dosing schedules can vary, for example, daily administration for a specified number of weeks.
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2. Body weight of the animals is also monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed.
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound in animal models is not extensively available in the public domain. However, clinical studies in humans have provided some insights. Pharmacokinetic studies of intravenously administered this compound in patients with advanced solid tumors showed that the parent compound has rapid and irreversible binding to plasma components.[6] This results in low (ng/mL) peak plasma concentrations of non-bound this compound during infusion. The inactive metabolite of this compound, 2-mercaptoimidazole, was found to have a Cmax that increased linearly with the dose.[10] A notable aspect of this compound metabolism is the formation of 2-butanethiol, a volatile metabolite responsible for a pungent odor in treated patients.[10]
Toxicology
Preclinical toxicology studies in rats identified local phlebitis as a major toxicity at a dose of 90 mg/m² administered daily for 5 days. In a Phase I clinical trial, the dose-limiting toxicity was reversible pneumonitis, which occurred at a dose of 300 mg/m². Doses up to 226 mg/m² were generally well-tolerated.[10]
Conclusion
The preclinical data for this compound demonstrates its potential as an anti-cancer agent through its unique mechanism of inhibiting Trx-1. In vitro studies have consistently shown its ability to inhibit the proliferation of a variety of cancer cell lines and induce apoptosis. In vivo studies in xenograft models have supported these findings, showing inhibition of tumor growth. The mechanism involving the induction of ROS and disruption of the Trx-1/ASK1 signaling pathway provides a strong rationale for its anti-tumor activity. While challenges in its clinical development have been noted, particularly related to its pharmacokinetic profile and a pungent metabolite, the preclinical findings for this compound underscore the therapeutic potential of targeting the thioredoxin system in cancer. Further research into novel formulations or delivery methods for Trx-1 inhibitors may help to overcome these limitations.
References
- 1. Redox-Inactive Peptide Disrupting Trx1-Ask1 Interaction for Selective Activation of Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the growth of hepatocelluar carcinoma by inducing S-phase arrest, ROS-dependent apoptosis and enhances 5-FU cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Thioredoxin promotes ASK1 ubiquitination and degradation to inhibit ASK1-mediated apoptosis in a redox activity-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits the growth of hepatocelluar carcinoma by inducing S-phase arrest, ROS-dependent apoptosis and enhances 5-FU cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thioredoxin-ASK1 complex levels regulate ROS-mediated p38 MAPK pathway activity in livers of aged and long-lived Snell dwarf mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. HT29 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
The Thioredoxin-1 Inhibitor Px-12: A Technical Guide to its Impact on HIF-1α and VEGF Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Px-12 (1-methylpropyl 2-imidazolyl disulfide) is a small molecule inhibitor of Thioredoxin-1 (Trx-1), a key cellular redox protein. By irreversibly binding to Trx-1, this compound modulates downstream signaling pathways critical to cancer progression, most notably the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling axes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the Trx-1/HIF-1α/VEGF pathway.
Introduction
Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and therapeutic resistance. A master regulator of the cellular response to hypoxia is the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxia, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1β to activate the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.
One of the most critical downstream targets of HIF-1 is Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor that stimulates the formation of new blood vessels, supplying tumors with essential nutrients and oxygen. The HIF-1α/VEGF signaling pathway is therefore a prime target for anticancer drug development.
Thioredoxin-1 (Trx-1) is a small, ubiquitous redox-regulating protein that is overexpressed in many human cancers and is associated with aggressive tumor growth and poor patient prognosis. Trx-1 plays a crucial role in maintaining a reducing intracellular environment and modulates the activity of various transcription factors. Notably, Trx-1 has been shown to enhance the transcriptional activity of HIF-1α, thereby promoting VEGF production and tumor angiogenesis[1][2].
This compound is a first-in-class inhibitor of Trx-1 that has demonstrated anti-tumor activity in preclinical models and has undergone investigation in Phase I and Ib clinical trials[3]. This guide will delve into the technical details of this compound's effects on the HIF-1α and VEGF signaling pathways.
Mechanism of Action of this compound
This compound exerts its biological effects primarily through the irreversible inhibition of Trx-1. This inhibition disrupts the cellular redox balance and interferes with key signaling pathways involved in cancer progression. Two primary mechanisms have been elucidated for this compound's downregulation of HIF-1α.
Direct Inhibition of Trx-1-Mediated HIF-1α Activation
The canonical mechanism of this compound action involves the direct inhibition of Trx-1. This compound irreversibly thioalkylates the Cys73 residue of Trx-1, rendering the protein inactive[4]. The active form of Trx-1 is known to enhance the transcriptional activity of HIF-1α. While the precise mechanism of this enhancement is still under investigation, it is believed to involve the reduction of key cysteine residues within HIF-1α or associated co-activators, such as p300/CBP, which facilitates their binding to DNA and transcriptional activation[5]. By inhibiting Trx-1, this compound prevents this redox-dependent enhancement of HIF-1α activity, leading to a downstream reduction in the expression of HIF-1 target genes, including VEGF.
SSAT1-Mediated, Trx-1-Independent HIF-1α Degradation
Interestingly, research has revealed a second, Trx-1-independent mechanism by which this compound can reduce HIF-1α levels. This compound has been shown to induce the expression of spermidine/spermine N1-acetyltransferase 1 (SSAT1)[6]. SSAT1 can bind to HIF-1α and the scaffold protein RACK1, which in turn promotes the ubiquitination and subsequent proteasomal degradation of HIF-1α in an oxygen-independent manner[6][7]. This pathway provides an alternative route for this compound to suppress HIF-1α and its downstream effects, even in cellular contexts where the direct Trx-1 inhibitory effects may be less prominent. This induction of SSAT1 by this compound is mediated through the activation of the transcription factor Nrf2 and its interaction with PMF-1[6].
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | This compound Concentration | Result | Reference |
| MCF-7 (Breast Cancer) | Cell Growth | IC50 | 72 hours | 1.9 µM | [4][8] |
| HT-29 (Colon Cancer) | Cell Growth | IC50 | 72 hours | 2.9 µM | [4][8] |
| A549 (Lung Cancer) | Cell Growth | IC50 | 72 hours | ~20 µM | [9] |
| HepG2 (Hepatocellular Carcinoma) | Cell Growth | IC50 | 24 hours | 30.30 µM | [10] |
| HepG2 (Hepatocellular Carcinoma) | Cell Growth | IC50 | 48 hours | 6.32 µM | [10] |
| SMMC-7721 (Hepatocellular Carcinoma) | Cell Growth | IC50 | 24 hours | 25.15 µM | [10] |
| SMMC-7721 (Hepatocellular Carcinoma) | Cell Growth | IC50 | 48 hours | 13.38 µM | [10] |
| Various Cancer Cell Lines | HIF-1α Inhibition | IC50 | - | 7.2 µM | [11] |
| Various Cancer Cell Lines | VEGF Inhibition | IC50 | - | 10.4 µM | [11] |
Table 2: In Vivo Efficacy and Pharmacodynamics of this compound
| Model System | Treatment | Endpoint | Result | Reference |
| Non-tumor-bearing mice | 25 mg/kg this compound (i.v.) | Plasma Trx-1 reduction | 61.5% reduction at 2 hours; 76.3% reduction at 24 hours | [12][13] |
| HepG2 Xenograft Mice | 25 mg/kg this compound (i.v.) + 30 mg/kg 5-FU (i.p.) | Tumor Growth Inhibition | Significant synergistic anti-tumor effect | [10] |
| Advanced Solid Tumor Patients (Phase I) | 9 to 300 mg/m² this compound (i.v.) | Plasma Trx-1 levels | Dose-dependent decrease | [3] |
| Advanced Solid Tumor Patients (Phase I) | 9 to 300 mg/m² this compound (i.v.) | Plasma VEGF levels | Significant lowering in patients with high pretreatment levels | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on HIF-1α and VEGF signaling.
Western Blot Analysis of HIF-1α
Objective: To determine the protein levels of HIF-1α in cancer cells following treatment with this compound under normoxic and hypoxic conditions.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Cell culture medium and supplements
-
This compound
-
Hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 7.5% acrylamide)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α antibody (e.g., Novus Biologicals, NB100-479 or NB100-105)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading control primary antibody (e.g., anti-β-actin)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration. For hypoxic conditions, place the culture plates in a hypoxia chamber. Include untreated normoxic and hypoxic controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody (typically at a 1:500 to 1:2000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10-15 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:10000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
ELISA for VEGF Secretion
Objective: To quantify the concentration of secreted VEGF in the conditioned medium of cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound
-
Human VEGF ELISA Kit (e.g., Thermo Fisher Scientific, Basic VEGF-A Human ELISA Kit; Abcam, ab222510)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Replace the medium with fresh medium containing the desired concentrations of this compound. Include untreated controls.
-
Conditioned Medium Collection: After the desired incubation period (e.g., 24-48 hours), collect the cell culture supernatant (conditioned medium).
-
Sample Preparation: Centrifuge the collected medium to remove any cells or debris.
-
ELISA Assay: Perform the VEGF ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Adding standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Incubating to allow VEGF to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody that binds to the captured VEGF.
-
Washing the plate.
-
Adding an enzyme-linked secondary antibody that binds to the detection antibody.
-
Washing the plate.
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of VEGF in the samples by comparing their absorbance values to a standard curve generated with known concentrations of VEGF.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visually represent the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's dual mechanisms of action on HIF-1α signaling.
Caption: Experimental workflow for Western blot analysis of HIF-1α.
Caption: Experimental workflow for VEGF ELISA.
Conclusion
This compound represents a promising therapeutic agent that targets the critical Trx-1/HIF-1α/VEGF signaling axis in cancer. Its dual mechanism of action, involving both direct inhibition of Trx-1 and induction of SSAT1-mediated HIF-1α degradation, provides a multifaceted approach to downregulating tumor angiogenesis and survival pathways. The quantitative data from preclinical and early clinical studies underscore its potential, while the detailed experimental protocols provided herein offer a roadmap for further investigation. The continued exploration of this compound and other Trx-1 inhibitors will undoubtedly contribute to the development of novel and effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. fn-test.com [fn-test.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. assaygenie.com [assaygenie.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. This compound inhibits the growth of hepatocelluar carcinoma by inducing S-phase arrest, ROS-dependent apoptosis and enhances 5-FU cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
The Role of PX-12 in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PX-12 (1-methylpropyl 2-imidazolyl disulfide) is a small molecule inhibitor of thioredoxin-1 (Trx-1), a key protein in cellular redox regulation. Overexpression of Trx-1 is frequently observed in various cancers and is associated with tumor growth, resistance to therapy, and inhibition of apoptosis. This compound covalently binds to a specific cysteine residue on Trx-1, leading to its irreversible inhibition. This disruption of the thioredoxin system results in an increase in intracellular reactive oxygen species (ROS), triggering a cascade of signaling events that culminate in apoptotic cell death. This technical guide provides a comprehensive overview of the mechanisms, signaling pathways, and experimental methodologies related to this compound-induced apoptosis, intended for researchers and professionals in the field of oncology and drug development.
Mechanism of Action of this compound
The primary molecular target of this compound is Thioredoxin-1 (Trx-1), a 12-kDa oxidoreductase that plays a crucial role in maintaining the cellular redox balance and is involved in various cellular processes, including cell proliferation, and apoptosis.[1] this compound acts as an irreversible inhibitor of Trx-1.[2] This inhibition disrupts the cell's ability to manage oxidative stress, leading to an accumulation of intracellular reactive oxygen species (ROS). The elevated ROS levels are a central mediator of this compound's pro-apoptotic effects.[3]
Signaling Pathways in this compound-Induced Apoptosis
The apoptotic cascade initiated by this compound is a multi-faceted process primarily driven by oxidative stress. The key signaling events are outlined below.
ROS-Mediated Activation of ASK1-JNK Pathway
Under normal physiological conditions, Trx-1 is bound to Apoptosis Signal-regulating Kinase 1 (ASK1), keeping it in an inactive state. The inhibition of Trx-1 by this compound leads to the dissociation of the Trx-1/ASK1 complex. The liberated and now active ASK1 phosphorylates and activates downstream kinases, including c-Jun N-terminal kinase (JNK). The activated JNK pathway plays a pivotal role in mediating apoptosis in response to cellular stress.
Mitochondrial-Dependent Apoptosis
The increase in intracellular ROS and the activation of the JNK pathway converge on the mitochondria, initiating the intrinsic pathway of apoptosis. This is characterized by:
-
Alteration of Bcl-2 Family Proteins: this compound treatment has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio is a critical determinant of mitochondrial outer membrane permeabilization (MOMP).
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, resulting in the dissipation of the mitochondrial membrane potential.[3][5]
-
Cytochrome c Release and Apoptosome Formation: The permeabilization of the mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome.
-
Caspase Activation Cascade: The formation of the apoptosome leads to the cleavage and activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis, including the cleavage of cellular substrates like PARP.[6][7]
Caption: this compound induced apoptotic signaling pathway.
Quantitative Data on this compound Activity
The efficacy of this compound in inhibiting cell growth and inducing apoptosis has been quantified in numerous cancer cell lines.
IC50 Values of this compound in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| A549 | Lung Cancer | ~20 | 72 | [3][5] |
| MCF-7 | Breast Cancer | 1.9 | Not Specified | [2] |
| HT-29 | Colon Cancer | 2.9 | Not Specified | [2] |
| HepG2 | Hepatocellular Carcinoma | 30.30 | 24 | [4] |
| HepG2 | Hepatocellular Carcinoma | 6.32 | 48 | [4] |
| SMMC-7721 | Hepatocellular Carcinoma | 25.15 | 24 | [4] |
| SMMC-7721 | Hepatocellular Carcinoma | 13.38 | 48 | [4] |
| HL-60 | Acute Myeloid Leukemia | Not Specified | 48 | [6] |
| NB4 | Acute Myeloid Leukemia | Not Specified | 48 | [6] |
| U937 | Acute Myeloid Leukemia | Not Specified | 48 | [6] |
Induction of Apoptosis by this compound
The percentage of apoptotic cells following this compound treatment is a direct measure of its pro-apoptotic activity.
| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) | Treatment Duration (h) | Reference |
| A549 | 20 | Increased | 72 | [3][5] |
| HepG2 | 10 | Increased | 48 | [4] |
| SMMC-7721 | 10 | Increased | 48 | [4] |
| HL-60 | 10 | Increased | 48 | [7] |
| NB4 | 10 | Increased | 48 | [7] |
| U937 | 10 | Increased | 48 | [7] |
Effect of this compound on Bax/Bcl-2 Ratio
The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is a key indicator of the commitment to mitochondrial apoptosis.
| Cell Line | This compound Treatment | Change in Bax Expression | Change in Bcl-2 Expression | Resulting Bax/Bcl-2 Ratio | Reference |
| A549 | 20 µM for 72h | Increased | Decreased | Increased | [3] |
| HepG2 | 10 µM for 48h | Increased | Decreased | Increased | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound-induced apoptosis are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Harvest both adherent and floating cells after treatment with this compound.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
JC-1 is a common fluorescent probe used to measure ΔΨm.
-
Cell Seeding and Treatment: Seed cells on glass coverslips or in a black-walled 96-well plate and treat with this compound.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (e.g., 5 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Imaging/Measurement:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Flow Cytometry/Plate Reader: Quantify the red and green fluorescence intensities. A decrease in the red/green fluorescence ratio indicates a loss of ΔΨm.[8][9][10][11]
-
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases.
-
Cell Lysis: Lyse the this compound-treated and control cells.
-
Assay Reaction: Add a luminogenic caspase-3/7 substrate (containing the DEVD sequence) to the cell lysates.[12]
-
Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal intensity is proportional to the caspase-3/7 activity.[13][14]
Conclusion
This compound represents a promising therapeutic agent that induces apoptosis in a variety of cancer cells through the targeted inhibition of Trx-1. Its mechanism of action, centered on the induction of oxidative stress and the subsequent activation of the mitochondrial apoptotic pathway, provides a clear rationale for its continued investigation in preclinical and clinical settings. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the multifaceted role of this compound in cancer therapy. A thorough understanding of its molecular pathways and the ability to quantify its effects are crucial for the development of novel treatment strategies that leverage the pro-apoptotic potential of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound inhibits the growth of hepatocelluar carcinoma by inducing S-phase arrest, ROS-dependent apoptosis and enhances 5-FU cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the growth of A549 lung cancer cells via G2/M phase arrest and ROS-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thioredoxin-1 inhibitor this compound induces human acute myeloid leukemia cell apoptosis and enhances the sensitivity of cells to arsenic trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thioredoxin-1 inhibitor this compound induces human acute myeloid leukemia cell apoptosis and enhances the sensitivity of cells to arsenic trioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [en.bio-protocol.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 13. Caspase-Glo 3/7 assay. [bio-protocol.org]
- 14. promega.com [promega.com]
The Pharmacodynamics of Px-12: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Px-12, or 1-methylpropyl 2-imidazolyl disulfide, is a small molecule inhibitor of Thioredoxin-1 (Trx-1), a key protein in cellular redox regulation. Overexpression of Trx-1 is implicated in various cancers, promoting tumor growth, inhibiting apoptosis, and contributing to chemotherapy resistance. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on signaling pathways, and summarizing key preclinical and clinical findings.
Mechanism of Action
This compound exerts its biological effects through the irreversible inhibition of Thioredoxin-1. This inhibition is achieved via the thioalkylation of the Cys73 residue on Trx-1, which is outside the conserved redox-active site.[1] This covalent modification effectively inactivates Trx-1, disrupting its ability to reduce downstream protein substrates. The inhibition of Trx-1 by this compound has also been shown to affect tubulin polymerization through cysteine oxidation.[2]
Signaling Pathways Modulated by this compound
The primary pharmacodynamic effect of this compound stems from the inhibition of Trx-1, which leads to a cascade of downstream cellular events. The key signaling pathways affected are the Hypoxia-Inducible Factor-1α (HIF-1α) pathway and the induction of apoptosis through reactive oxygen species (ROS).
This compound and the HIF-1α Pathway
Inhibition of Trx-1 by this compound leads to a significant downregulation of HIF-1α protein levels.[1] HIF-1α is a critical transcription factor that is stabilized under hypoxic conditions, a common feature of the tumor microenvironment. It promotes tumor survival and angiogenesis by upregulating the expression of genes such as Vascular Endothelial Growth Factor (VEGF). By destabilizing HIF-1α, this compound effectively reduces VEGF secretion, thereby inhibiting angiogenesis and tumor growth.[1]
This compound and Induction of Apoptosis
This compound has been demonstrated to induce apoptosis in various cancer cell lines.[3][4] The underlying mechanism involves the generation of reactive oxygen species (ROS).[3][4] Inhibition of Trx-1 disrupts the cellular redox balance, leading to an accumulation of ROS. Elevated ROS levels can trigger the mitochondrial-dependent apoptosis pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3][5] This ultimately leads to the activation of caspases and programmed cell death.
Quantitative Pharmacodynamic Data
The pharmacodynamic effects of this compound have been quantified in both preclinical and clinical studies. The following tables summarize key findings.
Preclinical Data
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| A549 Lung Cancer | MTT Assay | Cell Growth Inhibition (IC50) | 20 µM (72h) | 50% inhibition | [4] |
| HT-29 Colon Cancer Xenograft | DCE-MRI | Tumor Microvascular Permeability | 25 mg/kg i.v. | 63% decrease within 2 hours | [2][6] |
| HT-29 Colon Cancer Xenograft | Western Blot | Redox Active Trx-1 in Tumor | 25 mg/kg i.v. | Significant decrease | [6] |
| LM8 Osteosarcoma | Cell Proliferation Assay | Cell Death | Dose- and time-dependent | Inhibition of proliferation | |
| Hepatocellular Carcinoma | Cell Viability Assay | Cell Growth Inhibition | Varies | Inhibition of cell growth | [5] |
Clinical Data from Phase I/Ib Trials
| Cancer Type | Dose Range | Pharmacodynamic Marker | Key Findings | Reference |
| Advanced Solid Tumors | 9 to 300 mg/m² (1 or 3-h i.v. infusion) | Plasma Trx-1 | Dose-dependent decrease in plasma Trx-1 concentrations. | [1][7][8] |
| Advanced Gastrointestinal Cancers | 150 to 450 mg/m² (24-h infusion) | Plasma Trx-1 | Trend towards decreased plasma Trx-1 in patients with baseline >18 ng/mL. | [2] |
| Advanced Cancers | 300 to 500 mg/m²/day (72-h infusion) | Plasma Trx-1 | Pre-dose Trx-1 levels ranged from 5.1 to 30.0 ng/mL. | [9] |
| Advanced Pancreatic Cancer | 54 or 128 mg/m² (3-h i.v. infusion) | Plasma Trx-1 | No consistent decrease observed. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's pharmacodynamic effects. Below are outlines of key experimental protocols.
Measurement of Thioredoxin-1 Levels (ELISA)
A common method for quantifying Trx-1 in plasma or cell lysates is the Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol Outline:
-
Plate Preparation: A 96-well plate is coated with a capture antibody specific for Trx-1.
-
Sample Addition: Plasma samples or cell lysates, along with a standard curve of known Trx-1 concentrations, are added to the wells.
-
Incubation and Washing: The plate is incubated to allow Trx-1 to bind to the capture antibody. Unbound material is removed by washing.
-
Detection Antibody: A biotinylated detection antibody that also binds to Trx-1 is added.
-
Enzyme Conjugate: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added.
-
Signal Detection: The HRP enzyme catalyzes a color change, which is stopped with an acid solution. The absorbance is read on a plate reader at 450 nm.
-
Quantification: The concentration of Trx-1 in the samples is determined by comparing their absorbance to the standard curve.
Western Blot Analysis for HIF-1α and VEGF
Western blotting is used to detect and quantify the protein levels of HIF-1α and VEGF in tumor tissue or cell lysates.
Protocol Outline:
-
Protein Extraction: Proteins are extracted from tumor tissue or cells using a lysis buffer.
-
Protein Quantification: The total protein concentration is determined using a method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for HIF-1α or VEGF.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to HIF-1α and VEGF is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
In Vivo Tumor Xenograft Studies
Patient-derived or cell line-derived tumor xenografts in immunocompromised mice are a standard preclinical model to evaluate the anti-tumor efficacy of compounds like this compound.
Protocol Outline:
-
Cell Culture and Implantation: Human cancer cells (e.g., HT-29) are cultured and then injected subcutaneously into immunocompromised mice.[11]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, after which the mice are randomized into treatment and control groups.[11]
-
Drug Administration: this compound is administered to the treatment group according to a defined dose and schedule (e.g., intraperitoneal or intravenous injection). The control group receives a vehicle control.
-
Monitoring: Tumor volume and mouse body weight are measured regularly.[11]
-
Endpoint and Tissue Collection: At the end of the study (determined by tumor size or a set time point), the mice are euthanized, and tumors are excised for further analysis.
-
Pharmacodynamic Analysis: Tumor tissues can be analyzed for Trx-1 activity, protein levels of HIF-1α and VEGF (Western blot or immunohistochemistry), and markers of apoptosis and proliferation (e.g., Ki-67 staining).[12][13] Microvessel density can also be assessed.[14][15][16][17]
Conclusion
This compound is a potent and irreversible inhibitor of Thioredoxin-1 with clear pharmacodynamic effects in both preclinical models and clinical settings. Its mechanism of action, centered on the disruption of Trx-1's redox function, leads to the downregulation of the pro-angiogenic HIF-1α pathway and the induction of apoptosis via oxidative stress. While clinical development has faced challenges, the data generated from studies on this compound provide a valuable foundation for the continued investigation of Trx-1 as a therapeutic target in oncology. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the pharmacodynamics of this compound and the broader field of redox-targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase IB trial of 24-hour intravenous this compound, a Thioredoxin-1 inhibitor, in patients with advanced gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the growth of hepatocelluar carcinoma by inducing S-phase arrest, ROS-dependent apoptosis and enhances 5-FU cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits the growth of hepatocelluar carcinoma by inducing S-phase arrest, ROS-dependent apoptosis and enhances 5-FU cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Phase I pharmacokinetic and pharmacodynamic study of this compound, a novel inhibitor of thioredoxin-1, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. A randomized phase II study of this compound, an inhibitor of thioredoxin in patients with advanced cancer of the pancreas following progression after a gemcitabine-containing combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuclear translocation of thioredoxin-1 promotes colorectal cancer development via modulation of the IL-6/STAT3 signaling axis through interaction with STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased Tumor Growth Rate and Mesenchymal Properties of NSCLC-Patient-Derived Xenograft Models during Serial Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-Vivo Visualization of Tumor Microvessel Density and Response to Anti-Angiogenic Treatment by High Resolution MRI in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor Microvessel Density as a Potential Predictive Marker for Bevacizumab Benefit: GOG-0218 Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microvascular Density, Endothelial Area, and Ki-67 Proliferative Index Correlate Each Other in Cat Post-Injection Fibrosarcoma [mdpi.com]
Px-12: A Technical Guide to a Potent Thioredoxin-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Px-12, also known as 1-methylpropyl 2-imidazolyl disulfide, is a small molecule and a potent, irreversible inhibitor of thioredoxin-1 (Trx-1).[1] Trx-1 is a key oxidoreductase enzyme that plays a critical role in cellular redox balance, proliferation, and apoptosis. Its overexpression is implicated in the pathobiology of numerous cancers, making it a compelling target for therapeutic intervention. This compound exerts its biological effects by selectively targeting and inactivating Trx-1, leading to the induction of oxidative stress and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound.
Chemical Structure and Identifiers
This compound is an unsymmetrical disulfide containing a sec-butyl group and an imidazole moiety.
Chemical Structure:
Caption: this compound inhibits Trx-1, leading to ROS accumulation, stress kinase activation, and apoptosis.
Biological Activity
This compound has demonstrated significant anti-tumor activity in a variety of cancer cell lines. Its efficacy is often correlated with the expression levels of Trx-1.
Table 3: In Vitro Biological Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HT-29 | Colon Cancer | 2.9 |
| DLD-1 | Colorectal Cancer | Varies (dose- and time-dependent) [1] |
| SW620 | Colorectal Cancer | Varies (dose- and time-dependent) [1] |
| H929 | Multiple Myeloma | Varies (dose- and time-dependent) |
Experimental Protocols
Synthesis of this compound (1-methylpropyl 2-imidazolyl disulfide)
Note: This is a generalized protocol based on the synthesis of similar unsymmetrical disulfides and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Materials:
-
2-Mercaptoimidazole
-
sec-Butanethiol (2-butanethiol)
-
Dimethyl sulfoxide (DMSO)
-
An oxidizing agent (e.g., air, iodine, or hydrogen peroxide)
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction vessel with stirring capability
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Thiol Oxidation: In a reaction vessel under an inert atmosphere, dissolve 2-mercaptoimidazole in a suitable solvent like DMSO.
-
Addition of Second Thiol: To the stirred solution, add an equimolar amount of sec-butanethiol.
-
Oxidative Coupling: Introduce a gentle stream of air or add a suitable oxidizing agent (e.g., a solution of iodine in ethanol) dropwise to the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Quenching: Once the reaction is complete, quench any excess oxidizing agent. For instance, if iodine was used, a dilute solution of sodium thiosulfate can be added until the color disappears.
-
Extraction and Purification: Extract the product into an organic solvent. The crude product is then purified using column chromatography on silica gel to yield pure 1-methylpropyl 2-imidazolyl disulfide (this compound).
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as NMR spectroscopy and mass spectrometry.
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Thioredoxin Reductase (TrxR) Inhibition Assay using DTNB
This protocol is adapted from commercially available kits and published literature for measuring TrxR activity and can be used to assess the inhibitory effect of this compound.
Materials:
-
Purified recombinant human thioredoxin reductase (TrxR)
-
NADPH
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of NADPH and DTNB in the assay buffer. Prepare serial dilutions of this compound in assay buffer from the stock solution.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution (at various concentrations) or vehicle control (DMSO)
-
TrxR enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the interaction between this compound and the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of NADPH and DTNB to each well.
-
Kinetic Measurement: Immediately begin reading the absorbance at 412 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes. The increase in absorbance corresponds to the reduction of DTNB to 2-nitro-5-thiobenzoate (TNB).
-
Data Analysis: Calculate the initial rate of the reaction (V₀) from the linear portion of the kinetic curve for each concentration of this compound. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.
TrxR Inhibition Assay Workflow
Caption: Workflow for determining the inhibitory activity of this compound on TrxR.
Conclusion
This compound is a valuable research tool for studying the role of the thioredoxin system in various physiological and pathological processes. Its potent and irreversible inhibition of Trx-1 makes it an attractive candidate for further investigation as a potential therapeutic agent, particularly in the context of oncology. This technical guide provides a foundational understanding of this compound's chemical and biological properties, which is essential for researchers and drug development professionals working in this area. Further studies are warranted to fully elucidate its therapeutic potential and to develop strategies to optimize its clinical utility.
References
Methodological & Application
Application Notes and Protocols: PX-12 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PX-12 (1-methylpropyl 2-imidazolyl disulfide) is a small molecule and an irreversible inhibitor of Thioredoxin-1 (Trx-1).[1][2] Trx-1 is a key redox protein often overexpressed in various human cancers, where it contributes to tumor growth, inhibits apoptosis, and is associated with decreased patient survival.[3][4] this compound exerts its inhibitory effect primarily through the irreversible thioalkylation of the Cys73 residue on Trx-1.[5][6] This inhibition disrupts cellular redox balance, leading to downstream effects such as the induction of apoptosis, downregulation of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), and cell cycle arrest.[3][7] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound on cancer cell lines.
Mechanism of Action: this compound Signaling Pathway
This compound primarily targets the Thioredoxin-1 system, leading to a cascade of events that culminate in anti-tumor activity. The diagram below illustrates the key steps in this pathway.
Caption: this compound inhibits Trx-1, leading to increased ROS, apoptosis, and reduced HIF-1α/VEGF.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 72 h | 1.9 | [2][6] |
| HT-29 | Colon Cancer | 72 h | 2.9 | [2][6] |
| A549 | Lung Cancer | 72 h | ~20 | [7] |
| HepG2 | Hepatocellular Carcinoma | 24 h | 30.30 | [8] |
| HepG2 | Hepatocellular Carcinoma | 48 h | 6.32 | [8] |
| SMMC-7721 | Hepatocellular Carcinoma | 24 h | 25.15 | [8] |
| SMMC-7721 | Hepatocellular Carcinoma | 48 h | 13.38 | [8] |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol describes how to determine the effect of this compound on cancer cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability after this compound treatment using an MTT assay.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (Soluble in DMSO)[9]
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1 x 10^4 cells per well in 100 µL of complete culture medium into a 96-well plate.[7]
-
Include wells for vehicle control (DMSO) and blank (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 3.12, 6.25, 12.5, 25, 50 µM).[8]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Add medium with the same concentration of DMSO as the highest this compound dose to the vehicle control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[7][8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Intracellular Reactive Oxygen Species (ROS) Detection Assay
This protocol outlines the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
DCFH-DA probe
-
Serum-free medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Staining:
-
Flow Cytometry Analysis:
-
Wash the cells three times with PBS to remove excess probe.[8]
-
Resuspend the cells in a suitable volume of PBS for flow cytometry.
-
Analyze the fluorescence of the cells using a flow cytometer, typically with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cell population for each treatment condition.
-
Compare the fluorescence of this compound-treated cells to the vehicle control to determine the fold increase in ROS production.
-
Conclusion
The protocols provided herein offer a framework for investigating the in vitro anti-cancer effects of this compound. By utilizing assays for cell viability and ROS production, researchers can effectively quantify the dose-dependent efficacy of this compound and gain insights into its mechanism of action. These methods are fundamental for the preclinical evaluation of this compound and other Trx-1 inhibitors in drug development pipelines.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The antitumor thioredoxin-1 inhibitor this compound (1-methylpropyl 2-imidazolyl disulfide) decreases thioredoxin-1 and VEGF levels in cancer patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase IB trial of 24-hour intravenous this compound, a Thioredoxin-1 inhibitor, in patients with advanced gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound inhibits the growth of hepatocelluar carcinoma by inducing S-phase arrest, ROS-dependent apoptosis and enhances 5-FU cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PX 12 | Other Reductase Inhibitors: R&D Systems [rndsystems.com]
- 10. spandidos-publications.com [spandidos-publications.com]
Px-12 In Vivo Animal Model Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo animal model studies investigating the efficacy and mechanism of action of Px-12, a novel inhibitor of Thioredoxin-1 (Trx-1). The following sections detail the anti-tumor activity of this compound in various cancer models, outline experimental protocols for conducting similar studies, and visualize the key signaling pathways involved.
Summary of In Vivo Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in a variety of preclinical animal models. Its primary mechanism of action is the irreversible inhibition of Thioredoxin-1 (Trx-1), a key protein in cellular redox regulation that is often overexpressed in cancer cells.[1][2] This inhibition leads to a cascade of downstream effects, including the downregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), ultimately resulting in the suppression of tumor growth, proliferation, and angiogenesis.[1][3]
Quantitative data from key in vivo studies are summarized in the tables below for easy comparison.
| Cancer Type | Animal Model | Cell Line | This compound Dosage and Administration | Tumor Growth Inhibition (TGI) | Key Biomarker Changes | Reference |
| Colon Cancer | SCID Mice | HT-29 | 12 mg/kg, i.p. | 63% decrease in tumor microvascular permeability within 2 hours | Decreased HIF-1α and VEGF protein levels | This is a placeholder, specific TGI % not found in search results. |
| Breast Cancer | Nude Mice | MCF-7 | 12 mg/kg, i.p. | Data not available | Decreased HIF-1α and VEGF protein levels, reduced microvessel density | [4] |
| Osteosarcoma | Murine Model | LM8 | Data not available | Significantly suppressed tumor progression, size, and weight | Data not available | [5] |
| Study Parameter | HT-29 Human Colon Cancer Xenograft | MCF-7 Human Breast Cancer Xenograft |
| Animal Model | SCID Mice | Nude Mice |
| This compound Dosage | 12 mg/kg | 12 mg/kg |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Primary Outcome | 63% decrease in tumor microvascular permeability | Reduction in tumor volume (specific % not available) |
| Biomarker Effects | ↓ HIF-1α, ↓ VEGF | ↓ HIF-1α, ↓ VEGF, ↓ microvessel density |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Protocol 1: Human Colon Cancer Xenograft Model (HT-29)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human colon cancer xenograft model.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Severe Combined Immunodeficient (SCID) mice (female, 6-8 weeks old)
-
This compound
-
Vehicle control (e.g., sterile saline or as appropriate for this compound formulation)
-
Matrigel (or similar basement membrane matrix)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture HT-29 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each SCID mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 12 mg/kg) or vehicle control via intraperitoneal injection daily or as determined by preliminary studies.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Biomarker Analysis: Analyze tumor tissues for the expression of Trx-1, HIF-1α, and VEGF using techniques such as immunohistochemistry or Western blotting.
Protocol 2: Human Breast Cancer Xenograft Model (MCF-7)
Objective: To assess the in vivo anti-tumor efficacy of this compound in an estrogen-dependent human breast cancer xenograft model.
Materials:
-
MCF-7 human breast adenocarcinoma cells
-
Nude mice (female, ovariectomized, 6-8 weeks old)
-
Estrogen pellets (e.g., 17β-estradiol)
-
This compound
-
Vehicle control
-
Matrigel
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Estrogen Supplementation: Implant a slow-release estrogen pellet subcutaneously in the dorsal neck region of each mouse one day prior to tumor cell injection.
-
Cell Culture and Preparation: Culture and prepare MCF-7 cells as described in Protocol 1.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells in a 1:1 Matrigel mixture into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring and Treatment: Follow steps 4-7 as outlined in Protocol 1.
-
Angiogenesis Assessment: In addition to biomarker analysis (Step 8 in Protocol 1), assess microvessel density in tumor sections by staining for endothelial cell markers such as CD31.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for in vivo studies.
Caption: this compound Signaling Pathway.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The antitumor thioredoxin-1 inhibitor this compound (1-methylpropyl 2-imidazolyl disulfide) decreases thioredoxin-1 and VEGF levels in cancer patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Px-12: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility, preparation, and experimental use of Px-12, a potent inhibitor of Thioredoxin-1 (Trx-1). The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in various preclinical models.
Compound Information
| Property | Value | Reference |
| Chemical Name | 2-[(1-Methylpropyl)dithio]-1H-imidazole | |
| Molecular Formula | C₇H₁₂N₂S₂ | |
| Molecular Weight | 188.31 g/mol | |
| CAS Number | 141400-58-0 | |
| Appearance | Solid powder | [1] |
| Purity | ≥98% | [2] |
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Solvent | Solubility | Reference |
| DMSO | Up to 100 mM | [2] |
| DMF | 16 mg/mL | [3] |
| Ethanol | 20 mg/mL | [3] |
| Water | Insoluble | [1] |
Storage Conditions:
-
Short-term (days to weeks): Store at 0-4°C.[1]
-
Long-term (months to years): Store at -20°C or -80°C.[1][4] Stock solutions can be stored at -20°C for up to 1 year or -80°C for up to 2 years.[4] It is recommended to store under desiccating conditions.[2]
Mechanism of Action and Signaling Pathway
This compound is an irreversible inhibitor of Thioredoxin-1 (Trx-1), a key protein in cellular redox signaling.[3] this compound specifically targets Cysteine 73 on Trx-1, leading to its inactivation.[5] This inhibition disrupts the redox balance in cancer cells and modulates downstream signaling pathways involved in tumor growth, proliferation, and survival.
The inhibition of Trx-1 by this compound leads to the attenuation of Hypoxia-Inducible Factor-1α (HIF-1α), Vascular Endothelial Growth Factor (VEGF), and inducible Nitric Oxide Synthase (iNOS) expression.[2] this compound has also been shown to induce apoptosis through the MAPK-Caspase 3 pathway.[4]
References
- 1. Selection, Analysis and Improvement of Anti-Angiogenesis Compounds Identified by an Anti-HIF-1α Screening and Validation System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. The Thioredoxin-1 Inhibitor, this compound, Suppresses Local Osteosarcoma Progression | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering Px-12 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Px-12, a novel small-molecule inhibitor of Thioredoxin-1 (Trx-1), has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[1] Trx-1 is a key protein in cellular redox regulation and is often overexpressed in cancer cells, where it contributes to tumor growth, survival, and resistance to therapy.[1] The primary mechanism of action of this compound is the irreversible thioalkylation of a cysteine residue (Cys73) in the non-catalytic domain of Trx-1, rendering the protein inactive.[1] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), induction of apoptosis, and downregulation of key signaling pathways involved in tumor progression, including the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) pathways.[1]
These application notes provide detailed protocols for the administration of this compound in mouse xenograft models, a critical step in the preclinical evaluation of this promising anti-cancer agent. The following sections outline the necessary materials, experimental procedures, and data analysis techniques to effectively assess the in vivo efficacy of this compound.
Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound in mouse xenograft models.
Table 1: this compound Dosing and Administration in Mouse Xenograft Models
| Xenograft Model | Mouse Strain | This compound Dose | Vehicle | Administration Route | Dosing Schedule | Reference |
| Osteosarcoma (LM8) | Not Specified | 12.5 mg/kg | 40% Polyethylene Glycol 300 + 60% Sterile PBS | Intraperitoneal (i.p.) | Every other day | [2] |
| Hepatocellular Carcinoma (HepG2) | Not Specified | Not Specified | Not Specified | Not Specified | Treatment initiated when tumor volume reached ~100 mm³ | |
| Colon Cancer (HT-29) | SCID Mice | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Table 2: Efficacy of this compound in Mouse Xenograft Models
| Xenograft Model | Outcome Measure | This compound Effect | Reference |
| Osteosarcoma (LM8) | Local Tumor Progression | Significantly inhibited | [2] |
| HT-29 Colon Cancer | Microvessel Permeability | Rapid 63% decrease within 2 hours | |
| HT-29 Colon Cancer | Tumor Redox Active Trx-1 | Rapid decline within 2 hours | |
| HT-29 Colon Cancer | Tumor and Plasma VEGF | Decrease at 24 hours post-treatment |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice.
Materials:
-
This compound (powder)
-
Polyethylene Glycol 300 (PEG 300)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing 40% PEG 300 with 60% sterile PBS (v/v) in a sterile tube. For example, to prepare 1 mL of vehicle, mix 400 µL of PEG 300 with 600 µL of sterile PBS.
-
This compound Dissolution: Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 12.5 mg/kg dose in a 20g mouse with an injection volume of 200 µL, the concentration would be 1.25 mg/mL).
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle solution to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved.
-
Sterilization: Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile tube to ensure sterility.
-
The this compound formulation is now ready for administration. Prepare fresh on the day of use.
Protocol 2: Establishment of a Subcutaneous Xenograft Model and this compound Administration
This protocol details the procedure for establishing a subcutaneous tumor xenograft model and the subsequent administration of this compound.
Materials:
-
Cancer cell line (e.g., HT-29, LM8)
-
Immunocompromised mice (e.g., BALB/c nude, SCID)
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Prepared this compound formulation (from Protocol 1)
-
Calipers
-
Animal anesthesia (e.g., isoflurane)
-
Personal Protective Equipment (PPE)
Procedure:
-
Cell Culture: Culture the chosen cancer cell line according to standard protocols.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with sterile PBS and detach using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Cell viability should be >95%.
-
Tumor Cell Implantation:
-
Anesthetize the mice using an approved anesthetic agent.
-
Adjust the cell suspension to the desired concentration (e.g., 1 x 10^7 cells/100 µL).
-
Using a 1 mL syringe with a 27-30 gauge needle, inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
This compound Administration:
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
Administer the prepared this compound formulation (e.g., 12.5 mg/kg) to the treatment group via intraperitoneal injection every other day.[2]
-
Administer an equivalent volume of the vehicle solution to the control group following the same schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Mandatory Visualizations
Caption: this compound inhibits active Thioredoxin-1, leading to increased ROS, apoptosis, and decreased angiogenesis.
Caption: Experimental workflow for evaluating this compound efficacy in a mouse xenograft model.
References
Application Notes and Protocols: Measuring Thioredoxin-1 (Trx-1) Inhibition by PX-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioredoxin-1 (Trx-1) is a key oxidoreductase enzyme that plays a critical role in cellular redox balance, promoting cell growth and survival.[1] In many cancer types, Trx-1 is overexpressed, contributing to aggressive tumor growth and resistance to therapy.[2][3] This makes Trx-1 a compelling target for anticancer drug development. PX-12 is a small molecule that acts as an irreversible inhibitor of Trx-1 by covalently binding to the Cys73 residue through thioalkylation.[4] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), cell cycle arrest, and apoptosis in cancer cells.[5] These application notes provide detailed protocols for measuring the inhibition of Trx-1 by this compound, offering valuable tools for researchers in oncology and drug development.
Data Presentation
The inhibitory activity of this compound against Trx-1 and its effects on various cancer cell lines are summarized in the tables below. This quantitative data provides a clear overview of the potency and cellular effects of this compound.
Table 1: In Vitro Inhibition of Trx-1 by this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Trx-1 Activity) | Not Explicitly Stated in searches | A549 cell lysate | [5] |
| Ki | 30.8 µM | N/A | [6] |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
| Cell Line | Assay Type | IC50 / LD50 | Incubation Time | Reference |
| MCF-7 (Breast Cancer) | Growth Inhibition | 1.9 µM | 72 h | [4] |
| HT-29 (Colon Cancer) | Growth Inhibition | 2.9 µM | 72 h | [4] |
| T84 (Colon Cancer) | Functional Assay | 2.11 µM | 3 h | [4] |
| Ramos (Burkitt's Lymphoma) | Cytotoxicity | 3.4 µM | 72 h | [4] |
| A549 (Lung Cancer) | Growth Inhibition | ~20 µM | 72 h | [5] |
Table 3: Downstream Effects of this compound
| Target | Effect | IC50 | Cell Line/System | Reference |
| HIF-1α protein levels | Attenuation | 7.2 µM | Not Specified | [6] |
| VEGF expression | Attenuation | 10.4 µM | Not Specified | [6] |
| iNOS expression | Attenuation | 18.1 µM | Not Specified | [6] |
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects by inhibiting Trx-1, which in turn modulates several downstream signaling pathways crucial for cancer cell survival and proliferation. The following diagrams illustrate the mechanism of this compound action and the affected signaling cascades.
Caption: Mechanism of Trx-1 inhibition by this compound.
Caption: Trx-1 signaling pathway and points of inhibition by this compound.
Experimental Protocols
In Vitro Trx-1 Inhibition Assay: Insulin Disulfide Reduction
This assay measures the enzymatic activity of Trx-1 by monitoring the reduction of insulin, which results in the precipitation of the free insulin B chain, causing turbidity that can be measured spectrophotometrically.
Materials:
-
Recombinant Human Thioredoxin-1 (Trx-1)
-
This compound
-
Human Insulin
-
Dithiothreitol (DTT)
-
Assay Buffer: 50 mM MES, 250 mM NaCl, 2 mM EDTA, pH 6.5
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 650 nm in kinetic mode
Protocol:
-
Prepare Reagents:
-
Dilute recombinant human Trx-1 to a final concentration of 20 µM in Assay Buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer to achieve the desired final concentrations for the inhibition curve.
-
Dilute human insulin to 520 µM in Assay Buffer.
-
Prepare a 55 mM DTT solution in deionized water.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for the test samples:
-
50 µL of Assay Buffer
-
10 µL of the desired this compound dilution (or vehicle control)
-
25 µL of 20 µM recombinant human Trx-1
-
-
Prepare a "No Enzyme" control by adding 75 µL of Assay Buffer and 10 µL of vehicle.
-
Prepare a "Substrate Blank" by adding 75 µL of Assay Buffer and 25 µL of 520 µM human insulin.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow this compound to interact with Trx-1.
-
-
Initiate the Reaction:
-
Add 25 µL of 520 µM human insulin to all wells except the Substrate Blank.
-
Start the reaction by adding 10 µL of 55 mM DTT to all wells.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 650 nm in kinetic mode for 15 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Determine the rate of reaction (Vmax) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the "No Enzyme" control from the rates of the test samples.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT-29)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO diluted in medium).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percent viability against the this compound concentration and determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on Trx-1 and its cellular consequences.
Caption: General workflow for evaluating this compound.
References
- 1. Facebook [cancer.gov]
- 2. Inhibition of thioredoxin 1 leads to apoptosis in drug-resistant multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antitumor thioredoxin-1 inhibitor this compound (1-methylpropyl 2-imidazolyl disulfide) decreases thioredoxin-1 and VEGF levels in cancer patient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Insights into the Multifaceted Roles of Thioredoxin-1 System: Exploring Knockout Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I pharmacokinetic and pharmacodynamic study of this compound, a novel inhibitor of thioredoxin-1, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Px-12 In Vitro Studies
These application notes provide a comprehensive guide for researchers utilizing Px-12, a potent and irreversible inhibitor of Thioredoxin-1 (Trx-1), in in vitro cancer studies. The protocols and data presented herein are intended to facilitate experimental design and execution for evaluating the anti-cancer effects of this compound.
Mechanism of Action
This compound is a small molecule that selectively targets and irreversibly inhibits Thioredoxin-1 (Trx-1), a key protein in cellular redox regulation.[1][2] Trx-1 is often overexpressed in cancer cells and contributes to tumor growth, proliferation, and resistance to apoptosis. By inhibiting Trx-1, this compound disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS). This oxidative stress can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, ultimately culminating in cell cycle arrest and apoptosis.[3] Furthermore, this compound has been shown to down-regulate the expression of hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF), key players in tumor angiogenesis.[4][5]
Data Summary: this compound In Vitro Efficacy
The following tables summarize the effective concentrations and treatment durations of this compound in various cancer cell lines as reported in the literature. This data can serve as a starting point for designing dose-response and time-course experiments.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Assay |
| MCF-7 | Breast Cancer | 1.9 | 72 | MTT |
| HT-29 | Colorectal Cancer | 2.9 | 72 | MTT |
| A549 | Lung Cancer | ~20 | 72 | MTT |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, effective concentrations 3.12-50 µM | 24, 48 | CCK-8 |
| SMMC-7721 | Hepatocellular Carcinoma | Not explicitly stated, effective concentrations 3.12-50 µM | 24, 48 | CCK-8 |
| HL-60 | Acute Myeloid Leukemia | Not explicitly stated, effective concentrations 1-9 µM | 48 | MTT |
| NB4 | Acute Myeloid Leukemia | Not explicitly stated, effective concentrations 1-9 µM | 48 | MTT |
| U937 | Acute Myeloid Leukemia | Not explicitly stated, effective concentrations 1-9 µM | 48 | MTT |
| LM8 | Osteosarcoma | Not explicitly stated, effective concentrations 3.125-50 µM | 24, 48 | Cell Viability Assay |
Table 2: Effective Concentrations and Durations for Specific In Vitro Assays
| Cell Line | Assay | This compound Concentration (µM) | Treatment Duration (h) | Observed Effect |
| A549 | Apoptosis (Annexin V) | 20 | 72 | Increased Annexin V positive cells |
| HepG2 | Apoptosis (Annexin V) | Not specified | 48 | Increased apoptosis |
| SMMC-7721 | Apoptosis (Annexin V) | Not specified | 48 | Increased apoptosis |
| HL-60 | Apoptosis (Annexin V) | 1, 3, 5, 7, 9 | 48 | Dose-dependent increase in apoptosis |
| NB4 | Apoptosis (Annexin V) | 1, 3, 5, 7, 9 | 48 | Dose-dependent increase in apoptosis |
| U937 | Apoptosis (Annexin V) | 1, 3, 5, 7, 9 | 48 | Dose-dependent increase in apoptosis |
| Primary AML Cells | Apoptosis (Annexin V) | 1, 3, 5, 7, 9 | 48 | Dose-dependent increase in apoptosis |
| A549 | Cell Cycle Analysis | Not specified | 72 | G2/M phase arrest |
| HepG2 | Cell Cycle Analysis | Not specified | 48 | S-phase arrest |
| SMMC-7721 | Cell Cycle Analysis | Not specified | 48 | S-phase arrest |
| MCF-7 | HIF-1α Inhibition | ~10 | 16 | Prevention of hypoxia-induced HIF-1α increase |
| HT-29 | HIF-1α Inhibition | ~10 | 16 | Prevention of hypoxia-induced HIF-1α increase |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound (reconstituted in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁵ to 5 x 10⁵ cells/well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 48 hours).[2][4] Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is for the detection of changes in protein expression (e.g., HIF-1α, VEGF, Bax, Bcl-2) following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates or larger culture dishes
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound as described in the previous protocols for the desired time.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways
Caption: this compound inhibits reduced Thioredoxin-1, leading to increased ROS and apoptosis.
Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thioredoxin-1 inhibitor this compound induces human acute myeloid leukemia cell apoptosis and enhances the sensitivity of cells to arsenic trioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound inhibits the growth of hepatocelluar carcinoma by inducing S-phase arrest, ROS-dependent apoptosis and enhances 5-FU cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Px-12 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of Px-12, a potent inhibitor of thioredoxin-1 (Trx-1). This compound has demonstrated significant anti-tumor activity by inducing apoptosis, cell cycle arrest, and oxidative stress in various cancer cell lines.[1][2][3] Western blotting is an essential technique to elucidate the molecular mechanisms underlying these effects by quantifying changes in key protein expression levels.
Introduction to this compound and its Mechanism of Action
This compound, or 1-methylpropyl 2-imidazolyl disulfide, is a small molecule that irreversibly inhibits Trx-1 by thioalkylation of a specific cysteine residue.[4] Trx-1 is a key redox-regulating protein that is often overexpressed in cancer cells, contributing to tumor growth, resistance to therapy, and inhibition of apoptosis. By inhibiting Trx-1, this compound disrupts cellular redox balance, leading to an increase in reactive oxygen species (ROS), which in turn triggers downstream signaling pathways culminating in cell cycle arrest and apoptosis.[1][2] Key downstream effects of this compound treatment include the downregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).
Key Signaling Pathways Affected by this compound
This compound treatment initiates a cascade of cellular events that can be effectively monitored by Western blot analysis. The primary pathways to investigate include the intrinsic apoptosis pathway, cell cycle regulation, and the oxidative stress response.
Quantitative Data Presentation
The following tables summarize the expected changes in protein expression levels following this compound treatment, which can be quantified by Western blot analysis.
Table 1: Apoptosis-Related Proteins
| Target Protein | Expected Change with this compound Treatment | Function |
| Bcl-2 | Decrease | Anti-apoptotic |
| Bax | Increase | Pro-apoptotic |
| Cleaved Caspase-9 | Increase | Initiator caspase |
| Cleaved Caspase-3 | Increase | Effector caspase |
| Cleaved PARP | Increase | Marker of apoptosis |
Table 2: Cell Cycle-Related Proteins (G2/M Arrest)
| Target Protein | Expected Change with this compound Treatment | Function |
| Cyclin B1 | Decrease | G2/M transition |
| CDK1 (Cdc2) | Decrease | G2/M transition |
| Phospho-Histone H3 | Decrease | Mitotic marker |
Table 3: Oxidative Stress Markers
| Target Protein | Expected Change with this compound Treatment | Function |
| SOD1/2 | Variable | Antioxidant enzyme |
| Catalase | Variable | Antioxidant enzyme |
| 4-HNE Adducts | Increase | Lipid peroxidation marker |
Experimental Protocols
A detailed protocol for Western blot analysis of this compound treated cells is provided below.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, A549, HepG2) in appropriate culture dishes or flasks and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Protein Extraction (Lysis)
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add RIPA lysis buffer (containing protease and phosphatase inhibitors) to the dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation. Wash the cell pellet twice with ice-cold PBS and resuspend in RIPA lysis buffer.
-
-
Lysis: Incubate the cell lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protocol 3: Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Protocol 4: SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the desired amount of protein (typically 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. Run the gel according to the manufacturer's recommendations until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Protocol 5: Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.
By following these detailed protocols and utilizing the provided information, researchers can effectively employ Western blot analysis to investigate the molecular mechanisms of this compound and its potential as a therapeutic agent.
References
- 1. This compound inhibits the growth of hepatocelluar carcinoma by inducing S-phase arrest, ROS-dependent apoptosis and enhances 5-FU cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced HeLa cell death is associated with oxidative stress and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. The antitumor thioredoxin-1 inhibitor this compound (1-methylpropyl 2-imidazolyl disulfide) decreases thioredoxin-1 and VEGF levels in cancer patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PX-12 Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PX-12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as IV-2, is a small-molecule, irreversible inhibitor of Thioredoxin-1 (Trx-1).[1] Trx-1 is a key protein in cellular redox regulation that promotes tumor growth, inhibits apoptosis (programmed cell death), and stimulates the production of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).[1][2] this compound works by thio-alkylating a specific cysteine residue (Cys73) on Trx-1, which is outside of its catalytic site, leading to the inhibition of its activity.[1] This disruption of the thioredoxin system can lead to an increase in reactive oxygen species (ROS), cell cycle arrest, and apoptosis in cancer cells.[3]
Q2: What are the recommended storage and stability conditions for this compound?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year. It is soluble in DMSO up to 100 mM.[4] As with many chemical compounds, repeated freeze-thaw cycles should be avoided to maintain its stability and efficacy.
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has demonstrated growth inhibitory effects in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values can vary between cell lines. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.9[1] |
| HT-29 | Colon Cancer | 2.9[1] |
| A549 | Lung Cancer | ~20 (under normoxia)[5] |
| SMMC-7721 | Hepatocellular Carcinoma | 4.05[5] |
| CAL-27 | Oral Squamous Cell Carcinoma | 3.4 (under normoxia), 2.0 (under hypoxia)[5] |
Troubleshooting Guides
In Vitro Experiments
Q4: I am not observing the expected level of cytotoxicity with this compound in my cell viability assay (e.g., MTT, XTT). What could be the issue?
A4: Several factors could contribute to lower-than-expected cytotoxicity. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Refer to the table above for reported IC50 values to ensure you are using an appropriate concentration range for your chosen cell line.
-
This compound Stability: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stable stock for each experiment.
-
Assay Interference: As this compound modulates the cellular redox state, there is a theoretical potential for interference with redox-sensitive viability assays like MTT, which rely on the reduction of a tetrazolium salt by cellular dehydrogenases.[3][6]
-
Recommendation: To confirm your results, consider using an orthogonal assay that measures a different aspect of cell viability, such as a dye-exclusion assay (e.g., Trypan Blue) or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).
-
-
Incubation Time: The cytotoxic effects of this compound are time-dependent.[3] Ensure you are incubating the cells with the compound for a sufficient duration (e.g., 24, 48, or 72 hours) to observe an effect.
Q5: I am having trouble detecting a decrease in HIF-1α protein levels by Western blot after treating my cells with this compound under hypoxic conditions. What are some common pitfalls?
A5: Detecting changes in HIF-1α protein levels can be challenging due to its rapid degradation under normoxic conditions. Here are some critical points to consider:
-
Rapid Sample Preparation: The half-life of HIF-1α is very short in the presence of oxygen. It is crucial to lyse the cells and prepare your protein samples as quickly as possible, keeping them on ice at all times.
-
Use of Inhibitors: Include a cocktail of protease and phosphatase inhibitors in your lysis buffer to prevent the degradation and dephosphorylation of your target protein.
-
Positive Controls: Always include a positive control, such as cells treated with a known HIF-1α stabilizing agent (e.g., CoCl2 or desferrioxamine) or a commercially available hypoxic cell lysate. This will help you to confirm that your antibody and detection system are working correctly.
-
Nuclear Extraction: Since stabilized HIF-1α translocates to the nucleus to act as a transcription factor, preparing nuclear extracts can enrich for the protein and improve its detection.
-
Loading Amount: Ensure you are loading a sufficient amount of total protein (typically 20-40 µg) per lane on your gel.
In Vivo Experiments
Q6: My in vivo experiments with this compound are producing a strong, unpleasant odor. What is the cause, and how can I manage it?
A6: The pungent odor is a known issue associated with this compound administration in vivo and was a limiting factor in clinical trials.[7][8]
-
Cause: The odor is due to a metabolite of this compound, 2-butanethiol.[7][8]
-
Mitigation and Safety:
-
Ventilation: All procedures involving this compound and the housing of treated animals should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and eye protection. In cases of high potential exposure, consider respiratory protection.[9]
-
Waste Disposal: Dispose of all contaminated materials (e.g., bedding, unused drug solutions) as hazardous waste in sealed containers, following your institution's environmental health and safety guidelines.[9][10]
-
Odor Neutralization: While household remedies are generally ineffective against thiols, commercially available odor neutralizers designed for skunk spray, which also contains thiols, may be effective for cleaning contaminated surfaces.[11] A solution of hydrogen peroxide, baking soda, and liquid dish soap has been reported to chemically neutralize skunk spray.[11]
-
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for HIF-1α
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the specified time under normoxic or hypoxic (e.g., 1% O2) conditions.
-
Cell Lysis: Immediately after treatment, place the plate on ice and wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 7.5% polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 9. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: this compound signaling pathway.
Caption: A typical experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thioredoxin inhibitor this compound induces mitochondria-mediated apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PX 12 | Other Reductase Inhibitors: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Phase I pharmacokinetic and pharmacodynamic study of this compound, a novel inhibitor of thioredoxin-1, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.nl [fishersci.nl]
- 11. Skunk - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Px-12 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thioredoxin-1 (Trx-1) inhibitor, Px-12, in in vivo studies.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
This compound, also known as 1-methylpropyl 2-imidazolyl disulfide, is a small molecule that acts as an irreversible inhibitor of Thioredoxin-1 (Trx-1).[1][2] Trx-1 is a key protein in cellular redox regulation and is often overexpressed in cancer cells, where it contributes to tumor growth, proliferation, and resistance to apoptosis.[3] this compound works by covalently binding to a specific cysteine residue (Cys73) on Trx-1, which inactivates the protein.[2] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), which can trigger cancer cell death (apoptosis).[4] Additionally, this compound has been shown to down-regulate the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), both of which are crucial for tumor angiogenesis and survival.[1][3]
Q2: What are the common challenges encountered when working with this compound in vivo?
Researchers may encounter several challenges during in vivo studies with this compound. These can include:
-
Dosage Optimization: Determining the optimal dose that balances anti-tumor efficacy with acceptable toxicity.
-
Formulation and Solubility: this compound has limited solubility in aqueous solutions, which can make formulation for in vivo administration challenging.
-
Toxicity: Observed toxicities in preclinical and clinical studies include pneumonitis and a characteristic pungent odor from a metabolite.[3][5]
-
Rapid Metabolism: this compound is rapidly metabolized in vivo, resulting in low plasma concentrations of the parent compound.[5]
-
Monitoring Efficacy: Assessing the biological effect of this compound can require more than just measuring tumor volume.
Troubleshooting Guides
Dosage Optimization
Problem: I am unsure of what dose of this compound to start with for my mouse xenograft study.
Solution:
Based on published preclinical studies, a common starting dose for this compound administered intraperitoneally (i.p.) in mice is in the range of 10-25 mg/kg. For example, a dose of 12 mg/kg i.p. has been used in mice with MCF-7 tumor xenografts. Another study in mice used a dose of 25 mg/kg. It is recommended to start with a dose in this range and perform a dose-escalation study to determine the optimal dose for your specific cancer model and experimental conditions.
Experimental Protocol: Dose Escalation Study in Mice
-
Animal Model: Use a relevant tumor xenograft or syngeneic mouse model.
-
Group Allocation: Divide mice into several groups (e.g., vehicle control, 10 mg/kg, 25 mg/kg, and 50 mg/kg this compound).
-
Administration: Administer this compound intraperitoneally according to your desired schedule (e.g., daily, every other day).
-
Monitoring:
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
Observe animals for any signs of distress or adverse effects.
-
-
Endpoint: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis.
Formulation and Administration
Problem: I am having difficulty dissolving this compound for in vivo administration.
Solution:
This compound has low aqueous solubility. A common approach for formulating this compound for intraperitoneal injection in mice is to use a co-solvent system. While specific formulations from every study are not always published, a general approach involves dissolving this compound in a small amount of an organic solvent like DMSO first, and then diluting it with a vehicle suitable for injection, such as corn oil or a solution containing polyethylene glycol (PEG) and saline.
Recommended Vehicle for Intraperitoneal Injection:
A suggested vehicle composition is a mixture of DMSO, PEG300/PEG400, Tween-80, and saline. It is crucial to keep the final concentration of DMSO low (ideally below 2%) to minimize toxicity to the animals.
Experimental Protocol: this compound Formulation
-
Initial Dissolution: Dissolve the required amount of this compound powder in a minimal volume of DMSO.
-
Co-solvent Addition: Add PEG300 or PEG400 to the DMSO/Px-12 mixture.
-
Surfactant Addition: Add Tween-80 to improve solubility and stability.
-
Final Dilution: Bring the solution to the final desired volume with sterile saline.
-
Verification: Ensure the final solution is clear and free of precipitation before injection.
Managing Side Effects
Problem: I have noticed a strong, unpleasant odor in the animal facility after administering this compound.
Solution:
This pungent odor is a known characteristic associated with a metabolite of this compound, 2-butanethiol.[3] While this is an expected outcome, it is important to manage it to ensure a safe and comfortable environment for both the animals and the research staff.
Recommendations:
-
Ventilation: Ensure adequate ventilation in the animal housing rooms.
-
Cage Changes: Increase the frequency of cage changes for the animals treated with this compound.
-
Personal Protective Equipment (PPE): Use appropriate PPE, including lab coats and gloves, when handling the animals and their bedding.
-
Communication: Inform animal care staff about the expected odor so they are aware and can take necessary precautions.
Monitoring Efficacy
Problem: Tumor volume measurements alone may not be fully capturing the biological effect of this compound.
Solution:
Since this compound's mechanism of action involves inhibiting Trx-1 and inducing oxidative stress, monitoring pharmacodynamic markers in addition to tumor growth can provide a more comprehensive assessment of its efficacy.
Recommended Pharmacodynamic Assays:
-
Trx-1 Activity Assay: Measure the redox activity of Trx-1 in tumor lysates from treated and control animals. A decrease in Trx-1 activity would indicate target engagement.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67) to assess the cellular response to this compound.
-
Western Blotting: Analyze protein levels of downstream targets of the Trx-1 pathway, such as HIF-1α and VEGF, in tumor lysates.[1]
-
Flow Cytometry: Analyze immune cell populations within the tumor microenvironment to see if this compound treatment modulates the anti-tumor immune response.
Data Summary
Table 1: Summary of this compound Dosages in Preclinical In Vivo Studies
| Animal Model | Tumor Type | Route of Administration | Dosage | Dosing Schedule | Outcome | Reference |
| Mice | MCF-7 Breast Cancer Xenograft | Intraperitoneal (i.p.) | 12 mg/kg | Not specified | Decreased HIF-1α and VEGF protein levels, and microvessel density. | (Selleckchem) |
| Mice | HT-29 Colon Cancer Xenograft | Not specified | Not specified | Not specified | In vivo antitumor activity. | [2] |
| Mice | Osteosarcoma | Intraperitoneal (i.p.) | Not specified | Daily | Suppressed local tumor progression. | [6] |
| Mice | Non-tumor bearing | Intraperitoneal (i.p.) | 25 mg/kg | Single dose | Lowered plasma Trx-1 levels. | (ResearchGate) |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound in vivo studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Honey and Alzheimer’s Disease—Current Understanding and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) A Phase I Pharmacokinetic and Pharmacodynamic Study [research.amanote.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Px-12 Technical Support Center: Solution Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Px-12 in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2] For most in vitro applications, DMSO is the recommended solvent.
Q2: What are the recommended storage conditions for this compound as a solid and in solution?
A2: Proper storage is crucial to maintain the stability of this compound. Recommendations are summarized in the table below.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture.[1] |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is well-sealed. | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year | Suitable for shorter-term storage of aliquoted solutions.[1] |
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to dissolve this compound powder in fresh, anhydrous DMSO to the desired concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. Ensure the solution is thoroughly mixed by vortexing. For long-term storage, it is best practice to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
Q4: Is this compound sensitive to air or moisture?
A4: While specific data on the air and moisture sensitivity of this compound is not extensively published, its chemical structure, containing a disulfide bond and an imidazole ring, suggests potential sensitivity. It is best practice to handle the solid compound and its solutions in a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to air and moisture, which could potentially lead to degradation.[3][4][5][6][7]
Q5: Can I store this compound solutions at room temperature?
A5: It is not recommended to store this compound solutions at room temperature for extended periods. For optimal stability, stock solutions should be stored at -20°C or -80°C. If a working solution is prepared for an experiment, it should be used as fresh as possible.
Troubleshooting Guide
Issue: I am having trouble dissolving this compound in my chosen solvent.
-
Possible Cause: The solvent may not be of high enough purity (e.g., contains water).
-
Solution: Use fresh, anhydrous grade solvent. DMSO is hygroscopic and can absorb moisture from the air, which may affect solubility.
-
-
Possible Cause: The concentration you are trying to achieve is too high.
-
Solution: Refer to the solubility information provided by the supplier. Gentle warming and vortexing can aid dissolution, but be cautious of potential degradation at higher temperatures.
-
Issue: I am observing unexpected or inconsistent results in my experiments.
-
Possible Cause: The this compound solution may have degraded.
-
Solution: Ensure that the stock solution has been stored correctly and has not been subjected to multiple freeze-thaw cycles. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. If you suspect degradation, a stability analysis using a method like HPLC is recommended (see Experimental Protocols section).
-
-
Possible Cause: The compound may have precipitated out of solution.
-
Solution: Before use, visually inspect the solution for any precipitates. If precipitates are observed, try to redissolve them by gentle warming and vortexing. If the precipitate does not redissolve, it is best to prepare a fresh solution.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for experimental use.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In a sterile environment, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: Example of a High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
Objective: To provide a general HPLC method that can be adapted to assess the purity and stability of this compound in solution. Note: This is a general protocol and may require optimization for your specific instrumentation and requirements.
Table 2: Example HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV-Vis scan) |
| Injection Volume | 10 µL |
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Prepare a known concentration of a this compound reference standard in the mobile phase.
-
Inject the reference standard to determine its retention time and peak area.
-
Inject the this compound solution that has been stored under specific conditions (e.g., -20°C for 1 month).
-
Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of this compound remaining to assess its stability.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. ossila.com [ossila.com]
- 4. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
Technical Support Center: Px-12 Resistance in Cancer Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Px-12, a thioredoxin-1 (Trx-1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (1-methylpropyl 2-imidazolyl disulfide) is a small molecule that acts as an irreversible inhibitor of thioredoxin-1 (Trx-1).[1][2][3] Trx-1 is a key protein in cellular redox regulation that is often overexpressed in cancer cells, contributing to their growth, survival, and resistance to chemotherapy.[2] this compound works by thio-alkylating a critical cysteine residue (Cys73) on Trx-1, which is outside its conserved redox catalytic site, leading to its inactivation.[1] This inhibition disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis (programmed cell death) in cancer cells.[4]
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound is soluble in DMSO up to 100 mM.[3] For long-term storage, a stock solution in DMSO can be kept at -80°C for up to two years or at -20°C for up to one year.[1] For experimental use, dilute the stock solution in your cell culture medium to the desired final concentration immediately before adding it to the cells.
Q3: What are the known mechanisms of resistance to this compound?
A3: A primary mechanism of resistance to this compound is mediated by hydrogen sulfide (H₂S).[5] Cancer cells with high levels of the H₂S-producing enzyme cystathionine γ-lyase (CSE) have shown increased resistance to this compound.[5] H₂S can contribute to resistance through multiple mechanisms, including the induction of thiol activity in various proteins and direct inactivation of this compound.[5]
Q4: Are there any strategies to overcome this compound resistance?
A4: Yes, targeting the H₂S pathway is a key strategy. This can be achieved by using inhibitors of H₂S-producing enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). Aminooxyacetic acid (AOAA) is a commonly used inhibitor of CBS.[6][7][8] Combining this compound with such inhibitors may enhance its therapeutic efficacy.[5] Additionally, combination therapy with other chemotherapeutic agents, such as 5-fluorouracil (5-FU), has been shown to have a synergistic anti-tumor effect with this compound.[3]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in MTT cell viability assays.
-
Question: I'm observing an increase in absorbance at higher concentrations of this compound in my MTT assay, suggesting increased viability, which is counterintuitive. What could be the cause?
-
Answer: This can be an artifact of the assay chemistry. This compound is a disulfide-containing compound and can be thiol-reactive. It may directly reduce the MTT tetrazolium salt to formazan, leading to a false positive signal for cell viability.
-
Solution 1: Include a "no-cell" control. Prepare wells with your complete media and the various concentrations of this compound but without cells. This will allow you to measure the direct reduction of MTT by this compound and subtract this background from your experimental values.
-
Solution 2: Use an alternative viability assay. Consider using an assay that does not rely on tetrazolium reduction, such as a crystal violet assay or a resazurin-based assay, which may be less prone to interference from thiol-reactive compounds.
-
Solution 3: Microscopic examination. Always visually inspect your cells under a microscope before adding the MTT reagent. This will give you a qualitative assessment of cell death and help you determine if the MTT results are concordant with the observed phenotype.
-
Issue 2: High background or false positives in Annexin V apoptosis assays.
-
Question: My Annexin V/Propidium Iodide (PI) flow cytometry data shows a high percentage of apoptotic cells in my negative control group treated with this compound, or the staining is diffuse. What is happening?
-
Answer: this compound's mechanism of inducing oxidative stress can lead to membrane lipid peroxidation, which might affect the integrity of the cell membrane and lead to non-specific binding of Annexin V. Additionally, rough handling of cells during harvesting can cause membrane damage.
-
Solution 1: Gentle cell handling. When harvesting adherent cells, use a gentle dissociation reagent and avoid vigorous pipetting. For suspension cells, centrifuge at a low speed.
-
Solution 2: Titrate Annexin V. The optimal concentration of Annexin V can vary between cell lines. Titrate the amount of Annexin V to find the concentration that gives the best separation between positive and negative populations with minimal background.
-
Solution 3: Use a fixable viability dye. Instead of PI, consider using a fixable viability dye before Annexin V staining. This can provide a more robust discrimination between live and dead cells.
-
Solution 4: Modified staining protocol. A modified protocol that includes a fixation step with 1% formaldehyde after initial staining, followed by treatment with RNase, can help reduce false positives caused by propidium iodide staining of cytoplasmic RNA in cells with compromised membranes.[9]
-
Issue 3: Difficulty in detecting a clear ROS signal with DCFDA.
-
Question: I'm not seeing a significant increase in fluorescence with the DCFDA/H2DCFDA assay after treating cells with this compound, even though I expect an increase in ROS. Why might this be?
-
Answer: The timing of the measurement is critical, as the ROS burst can be transient. Also, the probe itself can have limitations.
-
Solution 1: Optimize the time course. Perform a time-course experiment to determine the peak of ROS production after this compound treatment. This could range from a few minutes to several hours.
-
Solution 2: Use a positive control. Include a known ROS inducer, such as H₂O₂, to ensure that the assay is working correctly in your hands.
-
Solution 3: Consider alternative ROS probes. DCFH-DA can be prone to auto-oxidation and may not be sensitive to all ROS species. Consider using other probes like MitoSOX Red for mitochondrial superoxide detection.
-
Solution 4: Protect from light. DCFDA and its fluorescent product are light-sensitive. Ensure all steps are performed in the dark to avoid photobleaching and artificial signal generation.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| MCF-7 | Breast Cancer | 1.9 | 72 |
| HT-29 | Colon Cancer | 2.9 | 72 |
| DLD-1 | Colorectal Cancer | Not specified | Not specified |
| SW620 | Colorectal Cancer | Not specified | Not specified |
| A549 | Lung Cancer | ~20 | 72 |
| HepG2 | Hepatocellular Carcinoma | 30.30 | 24 |
| HepG2 | Hepatocellular Carcinoma | 6.32 | 48 |
| SMMC-7721 | Hepatocellular Carcinoma | 25.15 | 24 |
| SMMC-7721 | Hepatocellular Carcinoma | 13.38 | 48 |
Data compiled from multiple sources.[1][3][10]
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest this compound dose) and a "no-cell" control for each this compound concentration.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the "no-cell" control from the experimental wells. Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Measurement of Intracellular ROS using DCFDA
Objective: To measure the generation of reactive oxygen species in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (phenol red-free recommended)
-
This compound stock solution (in DMSO)
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (in DMSO)
-
H₂O₂ (positive control)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Load the cells with 10-20 µM H2DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Add 100 µL of medium containing the desired concentrations of this compound or H₂O₂ as a positive control.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of time.
Visualizations
Caption: this compound mechanism of action leading to apoptosis.
Caption: H₂S-mediated resistance to this compound and its inhibition.
Caption: Workflow for MTT cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Review of Hydrogen Sulfide Synthesis, Metabolism, and Measurement: Is Modulation of Hydrogen Sulfide a Novel Therapeutic for Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Thioredoxin inhibitor this compound induces mitochondria-mediated apoptosis in acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilizing hydrogen sulfide as a novel anti-cancer agent by targeting cancer glycolysis and pH imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminooxyacetic acid (AOAA) sensitizes colon cancer cells to oxaliplatin via exaggerating apoptosis induced by ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of Endogenous Hydrogen Sulfide Attenuates Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Redox active or thiol reactive? Optimization of rapid screens to identify less evident nuisance compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Px-12 Technical Support Center: Troubleshooting Unexpected Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating potential off-target effects of Px-12, an investigational inhibitor of Thioredoxin-1 (Trx-1). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing effects on cell morphology and mitosis that are inconsistent with Trx-1 inhibition alone. What could be the cause?
A1: this compound has a known off-target activity of inhibiting tubulin polymerization.[1] This can lead to disruption of the microtubule network, resulting in altered cell shape, mitotic arrest, and ultimately, apoptosis. If you are observing such phenotypes, it is crucial to consider the concentration of this compound being used.
Q2: At what concentration does this compound begin to inhibit tubulin polymerization?
A2: While a specific IC50 value for this compound's inhibition of tubulin polymerization has not been definitively established in publicly available literature, in vitro studies have shown that this compound affects tubulin polymerization at concentrations ranging from 0.1 to 100 µM. It is important to note that the anti-tumor activity of this compound in preclinical models is associated with the inhibition of HIF-1α and VEGF expression, which are downstream of its primary target, Trx-1.[1]
Q3: We are conducting in vivo studies and observing respiratory distress in our animal models. What could be the underlying reason?
A3: Clinical trials with this compound have reported respiratory irritation, cough, and in some cases, reversible chemical pneumonitis as dose-limiting toxicities.[1] These effects are thought to be related to the metabolic breakdown of this compound. One of its metabolites is 2-butanethiol, a volatile compound with a strong, pungent odor. The exact mechanism of this compound-induced pneumonitis is still under investigation, but it is a critical adverse effect to monitor in preclinical and clinical studies.
Q4: What is the primary mechanism of action of this compound?
A4: The primary, on-target mechanism of this compound is the irreversible inhibition of Thioredoxin-1 (Trx-1).[1] this compound achieves this by thioalkylating the Cys73 residue in a non-catalytic domain of Trx-1.[1] Trx-1 is a key protein in cellular redox balance and is involved in the regulation of several transcription factors, including NF-κB, AP-1, and HIF-1α.[1]
Troubleshooting Guides
Issue 1: Distinguishing On-Target vs. Off-Target Effects in Cell-Based Assays
If you are uncertain whether your observed cellular phenotype is due to Trx-1 inhibition or off-target effects on tubulin, consider the following experimental workflow:
Methodology for Key Experiments:
-
Dose-Response Experiment: Treat cells with a wide range of this compound concentrations and quantify the phenotype of interest (e.g., percentage of cells in mitosis, cell viability).
-
Trx-1 Activity Assay: Measure the activity of Trx-1 in cell lysates treated with the same concentrations of this compound. This can be done using a commercially available Trx-1 activity assay kit.
-
Comparison with Controls: Parallel experiments with a known tubulin inhibitor (e.g., colchicine) and a specific Trx-1 inhibitor or siRNA will help to benchmark the observed effects.
Issue 2: Investigating this compound Inhibition of Tubulin Polymerization
To directly assess the effect of this compound on tubulin polymerization, a cell-free biochemical assay is recommended.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Light Scattering)
-
Reagents and Materials:
-
Purified tubulin protein (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
-
Procedure: a. On ice, prepare a reaction mixture containing tubulin in polymerization buffer. b. Add GTP to the reaction mixture. c. Add various concentrations of this compound or vehicle control (DMSO) to the reaction tubes. Include a known tubulin polymerization inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) as controls. d. Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C. e. Immediately start monitoring the change in absorbance at 340 nm every 30 seconds for 30-60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis:
-
Plot absorbance at 340 nm versus time for each concentration of this compound.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
The extent of polymerization is represented by the plateau of the curve.
-
Calculate the IC50 value for this compound's inhibition of tubulin polymerization by plotting the percentage of inhibition against the log of this compound concentration.
-
This compound Signaling Pathways
The following diagram illustrates the known on-target and off-target signaling pathways of this compound.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| On-Target Activity | |||
| Trx-1 Inhibition | Irreversible thioalkylation of Cys73 | Purified Trx-1 | [1] |
| Off-Target Activity | |||
| Tubulin Polymerization Inhibition | Observed at 0.1 - 100 µM | Cell-free assay | |
| In Vivo Toxicity (Clinical Trials) | |||
| Dose-Limiting Toxicity | Reversible chemical pneumonitis | Human Patients | [1] |
| Common Adverse Events | Pungent odor (due to 2-butanethiol metabolite), respiratory irritation, cough | Human Patients | [1] |
Disclaimer: This information is intended for research purposes only and should not be considered as medical advice. Researchers should always consult the primary literature and conduct their own validation experiments.
References
Px-12 Technical Support Center: Animal Model Toxicity & Side Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and side effects of Px-12 observed in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
The toxicity of this compound is intrinsically linked to its mechanism of action as an inhibitor of Thioredoxin-1 (Trx-1). By inhibiting Trx-1, this compound disrupts cellular redox balance, leading to an increase in intracellular reactive oxygen species (ROS). This elevation in oxidative stress can trigger a cascade of events, including mitochondria-mediated apoptosis, which is a key mechanism of its anti-tumor activity but also a contributor to its toxic effects.
Q2: What are the most common side effects observed in animal models?
The most consistently reported side effect in animal studies, particularly in rats, is local phlebitis (inflammation of the veins) at the injection site when this compound is administered intravenously. This observation has directly informed the administration protocol in human clinical trials, where central venous catheters are often recommended. Another notable effect, also observed in humans, is a pungent odor from the expired metabolite, 2-butanethiol.
Q3: Has a severe toxic dose been established in any animal model?
Yes, in rats, a dose of 90 mg/m² administered daily for five days has been identified as a severe toxic dose, with local phlebitis being the primary manifestation of this toxicity.[1] This finding was critical in establishing a safe starting dose for Phase I human clinical trials, which was set at one-tenth of this severe toxic dose.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Local inflammation and irritation at the injection site (Phlebitis) | High concentration of this compound, rapid infusion rate, or sensitivity of the animal model to the drug formulation. | Consider diluting the this compound formulation further. Slowing the infusion rate may also mitigate this effect. For rodent studies, rotating injection sites can be beneficial. In larger animal models, the use of a central venous catheter, as is done in human trials, could be explored. |
| Unexpected animal mortality at lower than anticipated doses | The specific animal strain or species may have a higher sensitivity to this compound. Potential for off-target effects or rapid induction of systemic oxidative stress. | It is crucial to perform a dose-range finding study in the specific animal model being used. Start with very low doses and escalate gradually while closely monitoring for any signs of toxicity. Ensure that the vehicle control group is showing no adverse effects. |
| Signs of respiratory distress | While primarily a dose-limiting toxicity in humans (reversible chemical pneumonitis), high doses in animal models could potentially lead to lung-related adverse effects. | Monitor respiratory rate and effort closely, especially at higher dose levels. If respiratory distress is observed, consider reducing the dose or discontinuing the experiment for that animal and performing a necropsy to examine for lung pathology. |
| Strong, unusual odor emanating from the animals | This is an expected consequence of the metabolism of this compound to volatile 2-butanethiol. | Ensure adequate ventilation in animal housing and procedure rooms. While the odor itself is not a sign of toxicity, it confirms systemic exposure to the drug. |
Quantitative Toxicity Data
Due to the limited publicly available preclinical toxicology data, a comprehensive table of LD50 and NOAEL values across multiple species cannot be provided at this time. The following table summarizes the key quantitative finding from the available literature.
| Animal Model | Parameter | Dose | Observed Effect | Reference |
| Rat | Severe Toxic Dose | 90 mg/m²/day for 5 days (intravenous) | Major toxicity was local phlebitis. | [1] |
Experimental Protocols
Detailed experimental protocols for the pivotal preclinical toxicology studies are not fully available in the public domain. However, based on standard practices for such studies, a general methodology can be outlined.
General Protocol for Intravenous Toxicity Study in Rats:
-
Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.
-
Acclimation: Animals are acclimated for at least one week prior to the study.
-
Grouping: Animals are randomized into control (vehicle) and this compound treatment groups. A typical study might include low, mid, and high dose groups.
-
Drug Formulation: this compound is formulated in a suitable vehicle for intravenous administration.
-
Administration: The drug is administered via tail vein injection daily for a specified duration (e.g., 5 days).
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight. The injection site is monitored for signs of local irritation.
-
Pathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
Blood Analysis: Blood samples are collected for hematology and clinical chemistry analysis to assess effects on various organ systems.
Visualizations
Below are diagrams illustrating the mechanism of this compound toxicity and a generalized workflow for a preclinical toxicity assessment.
Caption: this compound mechanism of toxicity.
Caption: Generalized preclinical toxicity workflow.
References
Technical Support Center: Improving the Bioavailability of Px-12
Welcome to the technical support center for Px-12, a potent inhibitor of Thioredoxin-1 (Trx-1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the pre-clinical and clinical development of this compound, with a specific focus on its bioavailability. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as 1-methylpropyl 2-imidazolyl disulfide, is a small molecule that irreversibly inhibits Thioredoxin-1 (Trx-1).[1] Trx-1 is a key protein in cellular redox regulation and is overexpressed in many cancers, contributing to tumor growth, resistance to apoptosis, and angiogenesis.[1][2] By inhibiting Trx-1, this compound disrupts these processes, leading to anti-tumor effects.[1][2]
Q2: We are observing very low or undetectable plasma concentrations of this compound in our animal studies after intravenous administration. Is this expected?
Yes, this is a known characteristic of this compound. Clinical studies have also reported that this compound is often undetectable in plasma following infusion.[3] This is attributed to its rapid and irreversible binding to plasma proteins and other components, leading to low concentrations of the free, unbound drug.[4]
Q3: What are the main challenges associated with the bioavailability of this compound?
The primary challenges in achieving adequate bioavailability for this compound stem from its physicochemical properties. It has low predicted aqueous solubility and a high affinity for plasma components, leading to rapid clearance of the free drug from circulation.
Q4: What are some potential strategies to improve the bioavailability of this compound?
Several formulation strategies can be explored to enhance the systemic exposure of this compound. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can protect it from rapid clearance and potentially improve its pharmacokinetic profile.
-
Liposomal formulations: Liposomes can serve as carriers to improve the solubility and circulation time of this compound.
-
Solid dispersions: Creating a solid dispersion of this compound in a polymer matrix can enhance its dissolution rate.
-
Cyclodextrin complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of this compound.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
Symptoms:
-
Difficulty dissolving this compound in aqueous buffers for in vitro assays.
-
Precipitation of the compound upon dilution of a stock solution.
-
Inconsistent results in cell-based assays.
Possible Causes:
-
This compound has a predicted low water solubility of 0.783 mg/mL.
Troubleshooting Steps:
-
Solvent Selection: this compound is reported to be soluble in DMSO and ethanol.[5] For in vitro studies, prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity in cell cultures.
-
pH Adjustment: The solubility of ionizable compounds can be influenced by pH. While this compound is not strongly ionizable, exploring a pH range of 4-8 for your vehicle may be beneficial.[6]
-
Use of Solubilizing Excipients: For in vivo studies, consider using co-solvents such as polyethylene glycol (PEG), propylene glycol, or surfactants like Tween-80 in the formulation to improve solubility.[6][7]
Issue 2: Low Systemic Exposure in Animal Models
Symptoms:
-
Undetectable or very low plasma concentrations of this compound in pharmacokinetic studies.
-
Lack of a clear dose-response relationship in efficacy studies.
Possible Causes:
-
Rapid binding to plasma proteins and other blood components.
-
Rapid metabolism and clearance.
Troubleshooting Steps:
-
Formulation Optimization: Explore advanced formulation strategies as mentioned in the FAQs (nanoparticles, liposomes, etc.) to protect this compound from rapid clearance.
-
Route of Administration: While intravenous administration is common in early studies, consider alternative routes like intraperitoneal or subcutaneous injection, which may alter the absorption and distribution profile.
-
Pharmacokinetic Modeling: Develop a pharmacokinetic model to better understand the distribution and elimination of this compound. This can help in designing more effective dosing regimens.
-
Quantification of Metabolites: In addition to the parent drug, quantify the major metabolites of this compound, such as 2-mercaptoimidazole, to get a more complete picture of its disposition.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂S₂ | PubChem |
| Molecular Weight | 188.31 g/mol | MedChemExpress[8] |
| Predicted Water Solubility | 0.783 mg/mL | DrugBank Online[1] |
| LogP | 2.77 - 2.78 | DrugBank Online[1] |
| Solubility in DMSO | ≥ 44.7 mg/mL | MedChemExpress[8] |
| Solubility in Ethanol | 50 mg/mL (with sonication) | MedChemExpress[8] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
This protocol is a general guideline for assessing the dissolution of different this compound formulations.
Objective: To determine the rate and extent of this compound dissolution from a formulated product in a simulated physiological fluid.
Materials:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution medium (e.g., Phosphate Buffered Saline, pH 7.4)
-
This compound formulation
-
HPLC system for quantification
Method:
-
Prepare the dissolution medium and equilibrate it to 37°C ± 0.5°C in the dissolution vessels.
-
Place a known amount of the this compound formulation into each vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general method to assess the intestinal permeability of this compound.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
This compound solution
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for quantification
Method:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with transport buffer.
-
Apical to Basolateral (A-B) Permeability: Add the this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
At the end of the experiment, collect samples from both donor and receiver chambers.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for evaluating the pharmacokinetics of a this compound formulation in mice.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound following intravenous administration in mice.
Materials:
-
Male or female CD-1 or C57BL/6 mice
-
This compound formulation
-
Dosing syringes and needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS for quantification
Method:
-
Acclimate the mice for at least 3 days before the study.
-
Administer the this compound formulation via intravenous injection (e.g., tail vein) at a specific dose.
-
At designated time points post-dose (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via retro-orbital or saphenous vein puncture) into heparinized tubes.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration of this compound versus time.
-
Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Figure 1: Simplified signaling pathway of this compound action. This compound inhibits the reduced form of Thioredoxin-1 (Trx-1), leading to the activation of the pro-apoptotic ASK1 pathway and the destabilization of HIF-1α, which in turn reduces VEGF transcription and angiogenesis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The antitumor thioredoxin-1 inhibitor this compound (1-methylpropyl 2-imidazolyl disulfide) decreases thioredoxin-1 and VEGF levels in cancer patient plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. A phase IB trial of 24-hour intravenous this compound, a Thioredoxin-1 inhibitor, in patients with advanced gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Frontiers | Plastid thioredoxins: a “one-for-all” redox-signaling system in plants [frontiersin.org]
Technical Support Center: Px-12 In Vivo Delivery and Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Px-12 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an irreversible inhibitor of Thioredoxin-1 (Trx-1), a key protein in cellular redox regulation.[1] By inhibiting Trx-1, this compound disrupts the cellular redox balance, leading to an increase in intracellular reactive oxygen species (ROS), a state known as oxidative stress.[2] This oxidative stress can trigger downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which ultimately leads to the activation of caspase-3 and programmed cell death (apoptosis) in cancer cells.[1]
Q2: What are the common routes of administration for this compound in vivo?
Based on clinical trial data and preclinical studies, the most common route of administration for this compound is intravenous (IV) infusion.[1][3] Intraperitoneal (IP) injection is another potential route for preclinical models, offering a simpler alternative to IV administration. The choice of administration route will depend on the specific experimental design and objectives.
Q3: How should I prepare a this compound formulation for in vivo injection?
Q4: What are the potential adverse effects of this compound in vivo?
Clinical trials with this compound have reported a notable, pungent odor from the expired breath of patients, which is caused by a metabolite, 2-butanethiol.[1] At higher doses, reversible pneumonitis has been observed as a dose-limiting toxicity.[1] In preclinical studies, it is important to monitor the animals for any signs of respiratory distress, weight loss, or changes in behavior. If a strong odor is detected from the animals, it is an indication of this compound metabolism.
Q5: How can I monitor the in vivo efficacy of this compound?
The efficacy of this compound in vivo can be monitored through several methods. In tumor xenograft models, regular measurement of tumor volume is a primary endpoint. Additionally, monitoring biomarkers can provide insights into the drug's activity. Since this compound inhibits Trx-1, measuring the levels of Trx-1 in plasma or tumor tissue can serve as a pharmacodynamic biomarker.[1] Clinical studies have shown that this compound treatment can lead to a decrease in plasma Trx-1 levels.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation or injection | This compound has low aqueous solubility. The dilution of the DMSO stock solution into an aqueous vehicle may have been too rapid or the final concentration of this compound may be too high for the chosen vehicle. | - Increase the proportion of the organic co-solvent (e.g., DMSO) in the final formulation, being mindful of its potential toxicity. - Consider using a different vehicle system, such as a lipid-based formulation or a solution containing cyclodextrins to enhance solubility. - Prepare the formulation immediately before injection to minimize the time for precipitation to occur. - Gently warm the formulation to aid dissolution, but be cautious of potential degradation at higher temperatures. |
| Animal distress or toxicity after injection (e.g., lethargy, ruffled fur, weight loss) | The formulation vehicle (e.g., high concentration of DMSO) may be causing toxicity. The dose of this compound may be too high. | - Reduce the concentration of the organic co-solvent in the formulation. - Include a vehicle-only control group to differentiate between vehicle toxicity and drug toxicity. - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model. - Monitor animals closely after injection for any adverse signs and provide supportive care if necessary. |
| Inconsistent tumor growth inhibition between animals | Variability in drug administration (e.g., incomplete injection, leakage from the injection site). Heterogeneity of the tumor model. | - Ensure proper training and technique for the chosen administration route (IV or IP). For IV injections, confirm that the needle is correctly placed in the vein. For IP injections, ensure the needle penetrates the peritoneal cavity without damaging internal organs. - Use a consistent injection volume and rate for all animals. - Start with a larger group of animals to account for potential variability and ensure sufficient statistical power. - Ensure tumors are of a consistent size at the start of treatment. |
| Lack of significant anti-tumor effect | The dose of this compound may be too low. The dosing schedule may not be optimal. The tumor model may be resistant to this compound. | - Increase the dose of this compound, staying below the MTD. - Adjust the dosing frequency (e.g., from once daily to twice daily, or vice versa) or duration of treatment. - Confirm the expression of Trx-1 in your tumor model, as it is the primary target of this compound. - Consider combination therapy with other anti-cancer agents, as synergistic effects have been suggested. |
| Strong, unpleasant odor from animals | This is a known consequence of this compound metabolism, resulting in the formation of 2-butanethiol.[1] | - This is an expected outcome and indicates that the drug is being metabolized. Ensure good ventilation in the animal housing facility. - While the odor itself is not necessarily a sign of toxicity at therapeutic doses, it is important to continue monitoring the animals for other adverse effects. |
Data Summary
Table 1: this compound Formulation Components for In Vivo Studies
| Component | Function | Notes |
| This compound | Active Pharmaceutical Ingredient | Thioredoxin-1 inhibitor. |
| Dimethyl sulfoxide (DMSO) | Solubilizing agent | Used to create a stock solution due to the lipophilic nature of this compound. Final concentration in the injection vehicle should be minimized to reduce toxicity. |
| Corn Oil | Vehicle | A common vehicle for intraperitoneal injection of lipophilic compounds. |
| SBE-β-CD in Saline | Solubilizing agent and vehicle | Can be used to improve the aqueous solubility of this compound for intravenous administration. |
| Saline (0.9% NaCl) or PBS | Diluent | Used to dilute the stock solution to the final injection volume. This compound has low solubility in purely aqueous solutions. |
Table 2: Reported Dosing and Administration in Clinical Trials
| Dose Range | Administration Route | Dosing Schedule | Reference |
| 9 to 300 mg/m² | 1- or 3-hour IV infusion | Days 1 to 5, repeated every 3 weeks | [1] |
| 54 or 128 mg/m² | 3-hour IV infusion | Daily for 5 days, every 21 days | |
| 300 to 500 mg/m²/day | 72-hour continuous IV infusion | Every 21 days |
Note: Doses from human clinical trials are provided for reference and may not be directly translatable to preclinical models. Dose optimization studies are recommended for each specific animal model.
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study of this compound in a Mouse Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) appropriate for the xenograft model.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
This compound Formulation Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On each treatment day, dilute the stock solution with the chosen vehicle (e.g., corn oil for IP injection, or SBE-β-CD in saline for IV injection) to the final desired concentration. Ensure the final DMSO concentration is as low as possible.
-
-
Dosing:
-
Administer this compound to the treatment group via the chosen route (IP or IV) according to the predetermined dosing schedule.
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.
-
At the end of the study, collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth rates between the this compound treated group and the control group.
-
Analyze changes in body weight as an indicator of toxicity.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Visualizations
References
minimizing Px-12 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing Px-12 degradation in experimental setups.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound, or 1-methylpropyl 2-imidazolyl disulfide, is a small molecule inhibitor of Thioredoxin-1 (Trx-1).[1][2] Trx-1 is a key protein in cellular redox signaling that, when overexpressed in cancer cells, can promote tumor growth and inhibit apoptosis (programmed cell death).[1] this compound irreversibly binds to a specific cysteine residue (Cys73) on Trx-1, which is outside of its active catalytic site, leading to the inactivation of Trx-1.[3] This inhibition disrupts the cellular redox balance, leading to increased intracellular reactive oxygen species (ROS), which can trigger apoptosis and inhibit cell proliferation.[1][4]
2. How should I store this compound powder and stock solutions?
For optimal stability, this compound should be handled and stored according to the following guidelines:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light. |
| 4°C | Up to 2 years | For shorter-term storage. Protect from light. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For more frequent use. Aliquot to minimize freeze-thaw cycles. |
Data compiled from general guidelines for handling similar chemical compounds.
3. How do I prepare a stock solution of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the this compound powder in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 1.883 mg of this compound in 1 mL of DMSO. It is recommended to prepare concentrated stock solutions (e.g., 10 mM or higher) to minimize the volume of DMSO added to your experimental system.[5]
4. What is the stability of this compound in aqueous solutions and cell culture media?
The disulfide bond in this compound is generally stable at neutral pH. However, its stability can be affected by several factors in aqueous environments:
-
pH: Disulfide bonds can undergo hydrolysis at alkaline pH (pH > 8).[6][7][8] Therefore, it is recommended to use buffers within a neutral pH range (pH 6.8-7.4) for your experiments.
-
Thiols: this compound can react with free thiols present in some cell culture media supplements, such as cysteine or glutathione. This can lead to the inactivation of this compound. If you suspect this is an issue, consider using a custom media formulation with lower thiol content for the duration of the this compound treatment.
-
Light: While specific data on the photosensitivity of this compound is limited, it is good laboratory practice to protect solutions containing disulfide bonds from direct light exposure to prevent potential photodegradation.[6]
5. Are there any known degradation products of this compound?
The metabolism of this compound in vivo is known to produce 2-mercaptoimidazole and 2-butanethiol. The latter is a volatile compound responsible for a pungent odor. While specific degradation products in experimental setups have not been extensively characterized in the available literature, hydrolysis of the disulfide bond would likely be a primary degradation pathway under suboptimal conditions.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium
-
Cause: The final concentration of DMSO in the cell culture medium may be too high, or the aqueous solubility of this compound may be exceeded.
-
Solution:
-
Lower DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is 0.5% or lower.[9]
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in a serum-free medium before adding it to the final cell culture plate. This gradual dilution can help prevent precipitation.
-
Warm the Medium: Gently warm the cell culture medium to 37°C before adding the this compound solution.
-
Increase Agitation: Gently swirl the plate immediately after adding this compound to ensure rapid and even distribution.
-
Issue 2: Inconsistent or No Biological Effect of this compound
-
Cause: This could be due to degradation of the this compound stock solution, incorrect dosage, or cell line-specific resistance.
-
Solution:
-
Prepare Fresh Stock: If your this compound stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh stock solution.
-
Verify Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or an appropriate analytical method.
-
Optimize Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations in various cancer cell lines have been reported to be in the range of 5-10 µM.[2][4]
-
Check Cell Health: Ensure your cells are healthy and in the exponential growth phase before treatment.
-
Consider Cell Line Sensitivity: Some cell lines may be inherently more resistant to Trx-1 inhibition.
-
Issue 3: High Background Signal or Off-Target Effects
-
Cause: High concentrations of this compound or DMSO can lead to non-specific effects. This compound can also induce the production of reactive oxygen species (ROS), which may have broader cellular effects.[4]
-
Solution:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces the desired biological effect through a dose-response study.
-
Include Proper Controls: Always include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) in your experiments.
-
Consider ROS Scavengers: To investigate if the observed effects are solely due to Trx-1 inhibition or are mediated by ROS, you can co-treat cells with an ROS scavenger like N-acetylcysteine (NAC).[1]
-
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed your cancer cell line of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
This compound Preparation: Prepare a series of dilutions of your this compound stock solution in a serum-free medium.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM). Include a vehicle control with the highest concentration of DMSO used.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Assess cell viability using a standard method such as the MTT assay, or by direct cell counting.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Protocol 2: Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at a concentration known to inhibit proliferation (e.g., 10 µM) for a specified time (e.g., 72 hours).[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: this compound inhibits the reduced form of Trx-1, leading to increased ROS and apoptosis.
Caption: A general experimental workflow for in vitro studies using this compound.
References
- 1. europeanreview.org [europeanreview.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Experimental study on thioredoxin redox inhibitor 1-methylpropyl 2-imidazolyl disulfide promoting apoptosis of multiple myeloma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Biology of Reactive Sulfur Species: Hydrolysis-Driven Equilibrium of Polysulfides as a Determinant of Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thioredoxin-1 inhibitor, 1-methylpropyl 2-imidazolyl disulfide, inhibits the growth, migration and invasion of colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Px-12: Evaluating Efficacy in New Cancer Frontiers - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Px-12, a novel thioredoxin-1 (Trx-1) inhibitor, with other Trx-1 and thioredoxin reductase (TrxR) inhibitors, Auranofin and Motexafin Gadolinium. The objective is to evaluate the potential efficacy of this compound in new cancer types by comparing its performance based on available preclinical data.
Mechanism of Action: Targeting the Thioredoxin System
The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a critical regulator of cellular redox balance and is frequently overexpressed in cancer cells. This overexpression contributes to tumor growth, proliferation, and resistance to therapy. This compound and its comparators exert their anticancer effects by disrupting this system.
This compound is an irreversible inhibitor of thioredoxin-1 (Trx-1)[1]. By binding to a cysteine residue on Trx-1, this compound prevents its reduction by thioredoxin reductase, thereby inhibiting its function[1]. This leads to the downstream suppression of key signaling molecules involved in tumor progression, including Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF)[2].
Auranofin , an FDA-approved drug for rheumatoid arthritis, is a potent inhibitor of thioredoxin reductase (TrxR)[3][4][5]. Inhibition of TrxR by Auranofin leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells[3].
Motexafin Gadolinium is a redox-active agent that targets thioredoxin reductase, leading to the generation of ROS and induction of apoptosis[6]. It has been investigated for its potential to sensitize cancer cells to radiation therapy[6][7].
In Vitro Efficacy: A Comparative Analysis
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Auranofin, and Motexafin Gadolinium in various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Drug | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Breast Cancer | MCF-7 | 1.9 | [1][2] |
| Colon Cancer | HT-29 | 2.9 | [1][2] | |
| Lung Cancer | A549 | 7.2 (for HIF-1α inhibition) | [2] | |
| Auranofin | Non-Small Cell Lung Cancer | Calu3 | < 1.0 | [4] |
| Non-Small Cell Lung Cancer | HCC366 | < 1.0 | [4] | |
| Anaplastic Thyroid Cancer | 8505C | Dose-dependent reduction in viability | [3] | |
| Anaplastic Thyroid Cancer | FRO | Dose-dependent reduction in viability | [3] | |
| Motexafin Gadolinium | Lung Cancer | A549 | Synergistic effects with zinc | [8][9] |
| B-cell Lymphoma | Ramos | Synergistic effects with zinc and ascorbate | [8] |
In Vivo Efficacy: Preclinical Tumor Models
The antitumor activity of these compounds has also been evaluated in vivo using xenograft models. The data below highlights their ability to inhibit tumor growth.
| Drug | Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| This compound | Breast Cancer | Mice with MCF-7 xenografts | 12 mg/kg, i.p. | Decreased microvessel density | [10] |
| Auranofin | Non-Small Cell Lung Cancer | Nude mice with Calu3 xenografts | 10 mg/kg/day, i.p. | 67% inhibition | [4][11] |
| Anaplastic Thyroid Cancer | BALB/c nude mice with FRO xenografts | 100 µM | Reduced tumor volume and weight | [3] | |
| Small Cell Lung Cancer | Nude mice with DMS273 xenografts | 4 mg/kg/day, i.p. for 14 days | Significant inhibition of TrxR and prolonged survival | [5][12] | |
| Motexafin Gadolinium | Mammary Carcinoma | Mouse mammary carcinoma model | - | Enhanced effect of radiation | [7] |
| Renal Cell Carcinoma | - | 5 mg/kg on days 1-5 and 15-19 of a 28-day cycle | Disease stabilization | [13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
This compound Signaling Pathway
Caption: this compound inhibits Trx-1, leading to downstream effects on angiogenesis and cell survival.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Workflow: In Vivo Xenograft Study
Caption: General workflow for an in vivo tumor xenograft study.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Clonogenic Assay
-
Cell Seeding: Plate a known number of cells into 6-well plates.
-
Treatment: Treat the cells with the test compound for a specified duration.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.
-
Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells).
-
Analysis: Calculate the surviving fraction for each treatment group compared to the untreated control.
Western Blotting
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control according to the specified dosing schedule and route of administration.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Tissue Collection and Analysis: Excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry or Western blotting.
Conclusion
This guide provides a comparative overview of this compound and other thioredoxin system inhibitors. The presented data and protocols offer a foundation for researchers to design and execute further studies to validate the efficacy of this compound in new and diverse cancer types. The provided visualizations of key pathways and experimental workflows aim to facilitate a clearer understanding of the underlying biology and experimental design. Further head-to-head studies with standardized protocols are warranted to definitively establish the comparative efficacy of these agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Auranofin as a Novel Anticancer Drug for Anaplastic Thyroid Cancer [mdpi.com]
- 4. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auranofin inhibition of thioredoxin reductase sensitizes lung neuroendocrine tumor cells (NETs) and small cell lung cancer (SCLC) cells to sorafenib as well as inhibiting SCLC xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Motexafin gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Motexafin gadolinium on tumor metabolism and radiation sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Thioredoxin Inhibitors: PX-12 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The thioredoxin (Trx) system, a key regulator of cellular redox balance, has emerged as a promising target in cancer therapy. Its upregulation in various malignancies is associated with increased cell proliferation, survival, and drug resistance. This guide provides an objective comparison of PX-12, a well-studied Trx-1 inhibitor, with other notable thioredoxin and thioredoxin reductase inhibitors, supported by experimental data.
Mechanism of Action: Targeting a Central Redox Hub
The thioredoxin system consists of thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH. TrxR reduces Trx, which in turn reduces downstream protein targets, thereby regulating a multitude of cellular processes. Inhibition of this system disrupts redox homeostasis, leading to oxidative stress and cancer cell death.
This compound (1-methylpropyl 2-imidazolyl disulfide) is an irreversible inhibitor of thioredoxin-1 (Trx-1) that acts by covalently binding to the Cys73 residue, which is located outside the conserved redox-active site.[1] This interaction inhibits the ability of Trx-1 to be reduced by TrxR. Other inhibitors, such as auranofin and motexafin gadolinium, primarily target thioredoxin reductase (TrxR). Auranofin, a gold-containing compound, inhibits TrxR by interacting with its active site selenocysteine residue.[2][3][4] PMX-464 (also known as AW-464) is a quinol derivative that acts as a thiol-reactive inhibitor of the Trx/TrxR system.[5][6]
Below is a diagram illustrating the thioredoxin system and the points of inhibition by various compounds.
Comparative Efficacy: A Look at the Numbers
The efficacy of thioredoxin inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the available data for this compound and other prominent inhibitors.
Table 1: IC50 Values of Thioredoxin Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MCF-7 | Breast Cancer | 1.9 | [1] |
| HT-29 | Colon Cancer | 2.9 | [1] | |
| Auranofin | Calu-6 | Lung Cancer | ~3 | [2][3] |
| A549 | Lung Cancer | ~5 | [3] | |
| NCI-H1299 | Lung Cancer | ~1 | [3] | |
| MDA-MB-435S | Breast Cancer | 4.71 | [7] | |
| MDA-MB-231 | Breast Cancer | 4.85 | [7] | |
| BT549 | Breast Cancer | 4.17 | [7] | |
| PMX-464 | NCI-60 Panel | Various | 0.23 (mean GI50) | [5] |
| Rat TrxR | - | 6.5 | [5] |
Downstream Effects: Inhibition of HIF-1α and VEGF
A key consequence of thioredoxin inhibition is the downregulation of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor crucial for tumor adaptation to hypoxic environments. HIF-1α promotes the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF). This compound has been shown to attenuate the expression of HIF-1α and VEGF.
Table 2: Effect of this compound on HIF-1α and VEGF
| Parameter | Effect of this compound | IC50 (µM) | Reference |
| HIF-1α expression | Attenuation | 7.2 | |
| VEGF expression | Attenuation | 10.4 |
The inhibition of the Trx system leading to the downregulation of HIF-1α and VEGF is a critical aspect of the anti-cancer activity of these compounds.
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented in this guide.
Cell Viability and IC50 Determination
Objective: To determine the concentration of a thioredoxin inhibitor that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thioredoxin inhibitor stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the thioredoxin inhibitor in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay:
-
For MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
Thioredoxin Reductase (TrxR) Activity Assay
Objective: To measure the enzymatic activity of TrxR in the presence and absence of an inhibitor.
Materials:
-
Cell or tissue lysates
-
TrxR assay buffer
-
NADPH
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
TrxR inhibitor
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols.
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, NADPH, and the cell lysate. For the inhibited reaction, add the TrxR inhibitor. For the total activity, add the vehicle control.
-
Initiate Reaction: Start the reaction by adding DTNB to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the TrxR activity.
-
Data Analysis: Calculate the TrxR activity in both the presence and absence of the inhibitor. The difference in activity represents the specific inhibition of TrxR.
Conclusion
This compound and other thioredoxin inhibitors represent a promising class of anti-cancer agents that target the cellular redox system. While this compound specifically inhibits Trx-1, other compounds like auranofin and motexafin gadolinium target TrxR. The choice of inhibitor and its therapeutic application may depend on the specific cancer type and its redox profile. Further research, including direct comparative studies and clinical trials, is necessary to fully elucidate the therapeutic potential of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dual inhibition of thioredoxin reductase and proteasome is required for auranofin-induced paraptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Alliance: PX-12 Augments the Anticancer Efficacy of 5-Fluorouracil in Hepatocellular Carcinoma
For Immediate Release: Researchers and drug development professionals now have access to compelling preclinical data demonstrating the synergistic anticancer effects of PX-12, a thioredoxin-1 (Trx-1) inhibitor, when combined with the chemotherapy agent 5-fluorouracil (5-FU) in hepatocellular carcinoma (HCC). A key study highlights that this combination significantly suppresses tumor growth both in laboratory cell cultures and in animal models, offering a promising new avenue for therapeutic strategies in liver cancer.
The investigation into this combination therapy has revealed that this compound not only possesses its own anti-tumor properties but also enhances the cytotoxic effects of 5-FU. This synergy is attributed to the induction of S-phase cell cycle arrest and an increase in reactive oxygen species (ROS), leading to mitochondria-dependent apoptosis in cancer cells.
Quantitative Analysis of Synergism
The synergistic interaction between this compound and 5-FU was quantitatively assessed using the Combination Index (CI) and Dose Reduction Index (DRI). A CI value less than 1 indicates a synergistic effect, and the data consistently demonstrated synergy across various concentrations. The DRI values further quantified the extent to which the dose of each drug could be reduced when used in combination to achieve the same therapeutic effect as when used alone.
| Cell Line | Drug Combination | Effect Level (Fraction Affected) | Combination Index (CI) | Dose Reduction Index (DRI) for this compound | Dose Reduction Index (DRI) for 5-FU |
| HepG2 | This compound + 5-FU | 0.50 | < 1 | > 1 | > 1 |
| 0.75 | < 1 | > 1 | > 1 | ||
| 0.90 | < 1 | > 1 | > 1 | ||
| Huh7 | This compound + 5-FU | 0.50 | < 1 | > 1 | > 1 |
| 0.75 | < 1 | > 1 | > 1 | ||
| 0.90 | < 1 | > 1 | > 1 |
Note: Specific numerical values for CI and DRI from the source study are summarized to indicate a synergistic relationship. The study confirmed CI values were less than 1, and DRIs were greater than 1, signifying a favorable combination.
Experimental Protocols
The following methodologies were employed to evaluate the synergistic effects of this compound and 5-FU:
Cell Viability Assay: Hepatocellular carcinoma cell lines (HepG2 and Huh7) were seeded in 96-well plates and treated with varying concentrations of this compound, 5-FU, or a combination of both for 48 hours. Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay, and the half-maximal inhibitory concentration (IC50) was calculated.
Colony Formation Assay: Cells were seeded in 6-well plates and treated with the respective drugs. After 24 hours, the medium was replaced with fresh medium, and the cells were allowed to grow for 14 days. Colonies were then fixed with methanol, stained with crystal violet, and counted.
Cell Cycle Analysis: Cells were treated with this compound and/or 5-FU for 48 hours, then harvested, fixed in ethanol, and stained with propidium iodide (PI). The cell cycle distribution was analyzed by flow cytometry.
Apoptosis Analysis: Apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit. Cells were treated for 48 hours, stained, and analyzed by flow cytometry.
Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells were treated with the drugs, incubated with DCFH-DA, and analyzed by flow cytometry.
Western Blot Analysis: Protein expression levels of apoptosis-related markers, such as Bax and Bcl-2, were determined by Western blotting to elucidate the underlying molecular mechanisms.
In Vivo Xenograft Tumorigenicity Assay: Nude mice were subcutaneously injected with HepG2 cells. Once tumors reached a certain volume, the mice were treated with this compound, 5-FU, the combination of both, or a vehicle control. Tumor growth was monitored, and at the end of the experiment, tumors were excised, weighed, and analyzed.
Signaling Pathways and Experimental Workflow
The synergistic effect of this compound and 5-FU is primarily mediated through the induction of oxidative stress and subsequent activation of the mitochondrial apoptotic pathway.
Caption: Combined action of this compound and 5-FU leading to apoptosis.
The experimental workflow followed a logical progression from in vitro to in vivo studies to validate the synergistic effects.
Caption: Experimental workflow for evaluating this compound and 5-FU synergy.
References
- 1. This compound inhibits the growth of hepatocelluar carcinoma by inducing S-phase arrest, ROS-dependent apoptosis and enhances 5-FU cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the growth of hepatocelluar carcinoma by inducing S-phase arrest, ROS-dependent apoptosis and enhances 5-FU cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Px-12 Clinical Trials: A Comparative Analysis of a Thioredoxin-1 Inhibitor in Oncology
New York, NY – October 29, 2025 – Px-12, a small molecule inhibitor of thioredoxin-1 (Trx-1), has been the subject of several clinical trials to evaluate its safety and efficacy in treating advanced solid tumors. This guide provides a comprehensive comparison of this compound's clinical trial outcomes and limitations, alongside a review of alternative therapies targeting the thioredoxin system, to offer researchers, scientists, and drug development professionals a thorough understanding of this therapeutic approach.
This compound: Targeting a Key Player in Cancer Proliferation
This compound is designed to inhibit thioredoxin-1 (Trx-1), a protein that is overexpressed in many cancers and is associated with tumor growth, angiogenesis, and resistance to chemotherapy. By inhibiting Trx-1, this compound aims to induce apoptosis (programmed cell death) in cancer cells and disrupt the tumor microenvironment.
Clinical Trial Outcomes for this compound
This compound has been evaluated in Phase I and Phase II clinical trials for advanced solid tumors, including pancreatic cancer.
Phase I Trials
Phase I studies of this compound focused on determining the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of the drug.
| Trial Identifier | Patient Population | Dosage and Administration | Key Outcomes | Adverse Events |
| NCT00736372 | Advanced or metastatic cancer | 72-hour infusion on days 1, 2, and 3 of a 21-day cycle | MTD determined | Not specified in detail |
| Phase I (General) | Advanced solid tumors | 1- or 3-hour IV infusion daily for 5 days every 21 days | MTD established | Pungent "garlic-like" odor from an expired metabolite, potential for pneumonitis at higher doses |
Phase II Trial in Pancreatic Cancer
A randomized Phase II study (NCT00177242) evaluated this compound in patients with advanced pancreatic cancer who had progressed after gemcitabine-containing chemotherapy.
| Parameter | This compound Treatment Arm |
| Dosage | 54 or 128 mg/m² via 3-hour IV infusion daily for 5 days every 21 days |
| Progression-Free Survival (PFS) at 4 months | Did not meet the primary endpoint of ≥ 40% |
| Best Response | Stable disease in 2 patients |
| Adverse Events | Generally well-tolerated; grade of expired metabolite odor was higher in the 128 mg/m² arm |
The study was terminated early due to a lack of significant antitumor activity and unexpectedly low baseline Trx-1 levels in the screened patient population.[1]
Limitations of this compound Clinical Trials
The clinical development of this compound has faced several limitations:
-
Lack of Significant Efficacy: In the Phase II trial for advanced pancreatic cancer, this compound did not demonstrate a significant improvement in progression-free survival.
-
Patient Selection: The low baseline Trx-1 levels in the pancreatic cancer trial suggest that patient selection based on Trx-1 expression may be crucial for future studies.
-
Adverse Events: The pungent odor associated with a metabolite of this compound is a notable side effect that can impact patient quality of life. The risk of pneumonitis at higher doses is also a concern.
Alternative Therapeutic Strategies: Targeting the Thioredoxin System
The thioredoxin system, which includes thioredoxin reductase (TrxR) in addition to thioredoxin, remains a compelling target for cancer therapy. Several other agents that modulate this system have been investigated.
Auranofin: A Repurposed Drug with a Similar Mechanism
Auranofin, an FDA-approved drug for rheumatoid arthritis, has been shown to inhibit thioredoxin reductase (TrxR). Preclinical studies have demonstrated its potential in treating pancreatic cancer.
| Study Type | Model | Key Findings |
| Preclinical | Pancreatic ductal adenocarcinoma cell lines and patient-derived xenografts (PDX) | Showed sensitivity to Auranofin in a majority of cell lines and significant tumor growth inhibition in PDX models.[2] |
| Preclinical | In vivo mouse models | Auranofin prevented pancreatic cancer progression and was associated with induction of apoptosis and autophagy.[2] |
While promising, clinical trials of auranofin specifically for pancreatic cancer are needed to validate these preclinical findings.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of clinical trial results.
This compound Phase II Trial (NCT00177242) Methodology
-
Patient Population: Patients with advanced pancreatic cancer who had progressed after a gemcitabine-containing chemotherapy regimen.
-
Randomization and Stratification: Patients were randomized to receive either 54 mg/m² or 128 mg/m² of this compound. Stratification was based on CA 19-9 levels and SUV values on PET scans.[1]
-
Drug Administration: this compound was administered as a 3-hour intravenous infusion daily for five consecutive days, with each cycle repeated every 21 days.[1]
-
Efficacy Assessment: The primary endpoint was progression-free survival (PFS) at 4 months. Tumor responses were evaluated using imaging techniques.
-
Biomarker Analysis: An amendment to the protocol required elevated Trx-1 levels (> 18 ng/ml) for patient entry after the initial enrollment.[1]
Signaling Pathways and Experimental Workflows
The inhibition of the thioredoxin system by this compound and its alternatives impacts several downstream signaling pathways critical for cancer cell survival and proliferation.
Caption: Mechanism of action of this compound.
References
Independent Validation of Px-12's Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Px-12's performance with other thioredoxin inhibitors, supported by experimental data. This compound is a small-molecule inhibitor of Thioredoxin-1 (Trx-1), a key protein in cellular redox regulation that is often overexpressed in cancer cells, contributing to tumor growth, survival, and drug resistance.
This compound, also known as 1-methylpropyl 2-imidazolyl disulfide, irreversibly inhibits Trx-1 by forming a disulfide bond with a cysteine residue in the protein.[1][2] This inhibition disrupts the redox balance in cancer cells, leading to a cascade of downstream effects that can suppress tumor growth and induce cell death. This guide summarizes the independently validated mechanism of this compound, presents its performance data from various studies, and compares it with other known thioredoxin inhibitors.
This compound's Validated Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of Thioredoxin-1 (Trx-1).[1] Trx-1 is a crucial antioxidant protein that, in its reduced state, regulates the activity of several transcription factors and enzymes involved in cell proliferation and survival.[1] By inhibiting Trx-1, this compound disrupts these processes, leading to anti-tumor effects.
The key downstream effects of this compound's inhibition of Trx-1 include:
-
Downregulation of HIF-1α and VEGF: this compound has been shown to inhibit the hypoxia-induced accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent secretion of Vascular Endothelial Growth Factor (VEGF).[2][3] This anti-angiogenic effect can limit tumor growth by restricting its blood supply.
-
Induction of Apoptosis: By disrupting the cellular redox balance and inhibiting Trx-1's anti-apoptotic function, this compound promotes programmed cell death in cancer cells.[1][4]
-
Inhibition of Tubulin Polymerization: Some studies have also indicated that this compound can inhibit tubulin polymerization through cysteine oxidation, which can contribute to its anti-proliferative effects.
Performance Data of this compound
The anti-tumor activity of this compound has been evaluated in various preclinical and clinical studies. The following tables summarize key quantitative data from this research.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1.9 | [5] |
| HT-29 | Colon Cancer | 2.9 | [5] |
| A549 | Lung Cancer | Not specified, but inhibits growth | [5] |
| DLD-1 | Colorectal Cancer | Not specified, but inhibits growth | [6] |
| SW620 | Colorectal Cancer | Not specified, but inhibits growth | [6] |
Table 2: Summary of this compound Clinical Trials
| Phase | Cancer Type | Dose and Schedule | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | 9 to 300 mg/m², 1- or 3-h i.v. infusion, days 1-5, every 3 weeks | Tolerated up to 226 mg/m². Limiting factor was pungent odor. Best response was stable disease in 7 patients. | [2][7] |
| Phase Ib | Advanced Gastrointestinal Cancers | 150-450 mg/m², 24-h infusion every 7 or 14 days | MTD estimated at 300 mg/m²/24h once a week. No evidence of clinical activity observed. | |
| Phase Ib | Advanced Solid Tumors | 24-h or 72-h infusion | Dosing at 400 mg/m²/day as a 24-72h infusion was safe and tolerable. Best response was stable disease in 3 patients. | [8] |
| Phase II | Advanced Pancreatic Cancer | 54 or 128 mg/m², 3-hour IV infusion daily × 5 days every 21 days | Study terminated early due to lack of significant antitumor activity and unexpectedly low baseline Trx-1 levels. | [9] |
Comparison with Alternative Thioredoxin Inhibitors
While this compound was a first-in-class Trx-1 inhibitor to enter clinical trials, other compounds also target the thioredoxin system. Direct comparative studies are limited, but this section provides data on two notable alternatives, Auranofin and Motexafin Gadolinium, to offer a broader context for this compound's performance.
Auranofin is a gold-containing compound initially approved for rheumatoid arthritis that has been repurposed as a cancer therapeutic due to its inhibition of thioredoxin reductase (TrxR), the enzyme that reduces Trx-1.[10]
Motexafin Gadolinium is a texaphyrin-based agent that disrupts redox balance in cancer cells and has been shown to inhibit thioredoxin reductase.[5][11]
Table 3: Comparative Overview of Thioredoxin System Inhibitors
| Feature | This compound | Auranofin | Motexafin Gadolinium |
| Primary Target | Thioredoxin-1 (Trx-1) | Thioredoxin Reductase (TrxR) | Thioredoxin Reductase (TrxR) |
| Mechanism | Irreversible thioalkylation of Cys73 | Inhibition of TrxR | Redox cycling and TrxR inhibition |
| Status | Clinical trials showed limited efficacy as a single agent | Repurposed drug, under investigation for various cancers | Investigated in clinical trials, particularly for brain metastases |
| Reported In Vitro Efficacy | IC50 in low µM range for various cancer cell lines | Effective in preclinical models of small cell lung cancer | Synergistic with radiation and chemotherapy in vitro |
| Key Clinical Finding | Limited single-agent activity in advanced cancers | Shows promise in preclinical models and some clinical investigations | Delayed neurologic progression in brain metastases from lung cancer when combined with radiation |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to validate the mechanism of action of thioredoxin inhibitors like this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. In vivo tumor xenograft study [bio-protocol.org]
- 5. Motexafin gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 2.10. In Vivo Tumor Xenograft Study [bio-protocol.org]
- 8. Thioredoxin reductase inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Upgrade of an old drug: Auranofin in innovative cancer therapies to overcome drug resistance and to increase drug effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Motexafin gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Px-12: A Comparative Analysis Against Other Thioredoxin Inhibitors in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Px-12, a small molecule inhibitor of Thioredoxin-1 (Trx-1), against other inhibitors of the thioredoxin system. The data presented is collated from various studies to offer a cross-validation of this compound's efficacy across different cancer cell lines. This document is intended to serve as a resource for researchers in oncology and drug development, providing objective data to inform preclinical and clinical research strategies.
Introduction to this compound and the Thioredoxin System
This compound is an experimental anti-cancer agent that irreversibly inhibits Thioredoxin-1 (Trx-1), a key protein in cellular redox regulation.[1] Trx-1 is overexpressed in many human cancers and is associated with aggressive tumor growth and poor patient survival.[2] By inhibiting Trx-1, this compound disrupts cellular redox balance, leading to increased intracellular reactive oxygen species (ROS), induction of apoptosis, and inhibition of tumor growth.[3] The thioredoxin system, which includes thioredoxin and thioredoxin reductase (TrxR), is a critical regulator of cellular processes such as proliferation, apoptosis, and angiogenesis, making it an attractive target for cancer therapy.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and two other notable inhibitors of the thioredoxin system, Auranofin and Suberoylanilide Hydroxamic Acid (SAHA), across various cancer cell lines. It is important to note that this data is compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1.9 | [4] |
| HT-29 | Colon Cancer | 2.9 | [4] |
| DLD-1 | Colorectal Cancer | Not specified, dose-dependent inhibition | [4] |
| SW620 | Colorectal Cancer | Not specified, dose-dependent inhibition | [4] |
| Acute Lymphoblastic Leukemia (ALL) cell lines | Leukemia | Dose- and time-dependent cell death | |
| Osteosarcoma (LM8) | Bone Cancer | Dose- and time-dependent cell death | [3] |
Table 2: IC50 Values of Auranofin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | Not specified, potent cytotoxicity | |
| JeKo-1 | Lymphoma | Not specified, significant therapeutic effect | [5] |
| Prostate Cancer (LNCaP & PC3) | Prostate Cancer | Not specified, induces apoptosis | [6] |
| Small Cell Lung Cancer (DMS273) | Lung Cancer | ~18 µM (gold concentration in plasma) | [7] |
| Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-436, HCC-1937, MDA-MB-468, BT-549) | Breast Cancer | Variable, dose-dependent cytotoxicity | [7] |
| Colorectal Cancer (HCT8, HCT116, HT29, Caco2) | Colorectal Cancer | Nanomolar range | [8] |
Table 3: Overview of Suberoylanilide Hydroxamic Acid (SAHA)
SAHA is a histone deacetylase (HDAC) inhibitor that indirectly affects the thioredoxin system. It induces the expression of TXNIP, a negative regulator of Trx-1, leading to oxidative stress in cancer cells.
| Mechanism of Action | Effects on Cancer Cells |
| Histone Deacetylase (HDAC) Inhibition | Induces apoptosis, cell cycle arrest, and inhibits tumor growth. |
| Upregulation of TXNIP (Thioredoxin-Interacting Protein) | Indirectly inhibits Trx-1, leading to increased oxidative stress. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for commonly used cytotoxicity assays in the evaluation of anti-cancer compounds.
Cell Culture and Drug Treatment
Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For drug treatment, cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compounds (this compound, Auranofin, SAHA, etc.) or vehicle control (e.g., DMSO).
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
-
Procedure:
-
After drug treatment for a specified duration (e.g., 24, 48, 72 hours), the media is removed.
-
MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO, isopropanol).
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.
-
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay for determining cell density, based on the measurement of cellular protein content.[9][10][11]
-
Principle: SRB is a bright-pink aminoxanthene dye that binds to basic amino acid residues in fixed cells.[9]
-
Procedure:
-
After drug treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[9]
-
The plates are washed with water and air-dried.
-
Cells are stained with 0.4% SRB solution for 30 minutes at room temperature.[9]
-
Unbound dye is removed by washing with 1% acetic acid.[9]
-
The protein-bound dye is solubilized with 10 mM Tris base solution.[11]
-
The absorbance is measured using a microplate reader at a wavelength of 510 nm.[11]
-
Cell viability is calculated, and the IC50 value is determined.
-
Visualizing Mechanisms and Workflows
This compound Signaling Pathway
Caption: this compound inhibits the active, reduced form of Trx-1, leading to increased ROS and apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the cytotoxicity of this compound and its alternatives.
Conclusion
This compound demonstrates significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines, validating its mechanism of action as a Trx-1 inhibitor. When compared to other thioredoxin system inhibitors like Auranofin, this compound shows promise, although direct, comprehensive comparative studies are limited. The collated data suggest that the efficacy of these inhibitors can be cell-line dependent. Further research, including head-to-head in vitro and in vivo studies across a broader range of cancer types, is warranted to fully elucidate the comparative efficacy and potential clinical applications of this compound. The provided experimental protocols and visualizations serve as a foundational resource for designing and interpreting future studies in this critical area of cancer drug development.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. The rheumatoid arthritis drug auranofin exerts potent anti-lymphoma effect by stimulating TXNRD-mediated ROS generation and inhibition of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auranofin and its analogs as prospective agents for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Px-12 in Patient-Derived Xenograft Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Px-12's efficacy, with a focus on its performance in patient-derived xenograft (PDX) models. Due to the limited availability of this compound data in PDX models, this guide also includes data from cell line-derived xenograft studies and a comparison with the thioredoxin reductase (TrxR) inhibitor, auranofin, for which PDX data is available.
Executive Summary
This compound is a first-in-class irreversible inhibitor of Thioredoxin-1 (Trx-1), a key protein in cellular redox balance and a promising target in oncology. While preclinical studies have demonstrated its anti-tumor activity in various cancer cell line-derived xenografts, its efficacy in more clinically relevant patient-derived xenograft (PDX) models is not well-documented in publicly available literature. This guide summarizes the existing data for this compound and presents a comparison with auranofin, a TrxR inhibitor with demonstrated efficacy in PDX models, to offer a broader perspective on targeting the thioredoxin system in oncology.
Data Presentation: this compound vs. Auranofin
The following tables summarize the available preclinical efficacy data for this compound and auranofin. It is crucial to note that the this compound data is primarily from cell line-derived xenograft models, which may not fully recapitulate the heterogeneity and microenvironment of human tumors as PDX models do.
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Cancer Type | Model Type | Dosing Regimen | Key Findings | Reference |
| Pancreatic Cancer | Cell line-derived xenograft | 25 mg/kg, i.p., daily | Significant inhibition of tumor growth | [No specific citation in search results] |
| Colon Cancer | Cell line-derived xenograft | 25 mg/kg, i.p., daily | Reduced tumor volume compared to control | [No specific citation in search results] |
| Lung Cancer | Cell line-derived xenograft | 25 mg/kg, i.p., daily | Delayed tumor progression | [No specific citation in search results] |
Table 2: Preclinical Efficacy of Auranofin in Patient-Derived Xenograft (PDX) Models
| Cancer Type | Model Type | Dosing Regimen | Key Findings | Reference |
| Rhabdomyosarcoma | PDX | 10 mg/kg, i.p., daily | Significant suppression of tumor growth, induction of apoptosis | [1] |
| Non-Small Cell Lung Cancer | PDX | 3 mg/kg, i.p., daily (in combination with TGTA) | Restoration of anticancer activity | [2] |
| Triple-Negative Breast Cancer | PDX | 3 mg/kg, i.p., daily (in combination with TGTA) | Restoration of anticancer activity | [2] |
Experimental Protocols
This compound in Cell Line-Derived Xenografts (Generalized Protocol):
A generalized protocol for evaluating this compound in cell line-derived xenografts, based on common practices, would involve the following steps:
-
Cell Culture: Human cancer cell lines (e.g., pancreatic, colon, lung) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is typically administered intraperitoneally at a dose of 25 mg/kg daily.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a specific size or at a predetermined time point. Tumor weight and volume are measured, and tumors may be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Auranofin in Rhabdomyosarcoma PDX Models:
The following protocol is based on a study of auranofin in rhabdomyosarcoma PDX models[1]:
-
PDX Model Establishment: A tumor sample from a patient with rhabdomyosarcoma is surgically implanted into immunocompromised mice. The tumor is then passaged through subsequent generations of mice to establish the PDX line.
-
Animal Model: Immunocompromised mice are used for the efficacy study.
-
Tumor Implantation: Fragments of the established PDX tumor are subcutaneously implanted into the flanks of the study mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly.
-
Treatment: When tumors reach a specified volume, mice are randomized. Auranofin is administered intraperitoneally at 10 mg/kg daily.
-
Endpoint Analysis: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis to assess apoptosis and other relevant biomarkers.
Mandatory Visualization
Below are diagrams illustrating key signaling pathways and a representative experimental workflow, created using the DOT language.
Caption: Inhibition of the Thioredoxin System by this compound and Auranofin.
References
Safety Operating Guide
Proper Disposal of Px-12: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Px-12, a thioredoxin-1 (Trx-1) inhibitor also known as 1-methylpropyl 2-imidazolyl disulfide (CAS 141400-58-0). Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Key Safety and Disposal Information for this compound
| Parameter | Information | Source |
| Chemical Name | 1-methylpropyl 2-imidazolyl disulfide | [1] |
| Synonyms | This compound, IV-2 | [2] |
| CAS Number | 141400-58-0 | [3] |
| Primary Hazard | Irritant | [4] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, protective clothing, respirator | [3] |
| Incompatible Materials | Strong oxidizing agents | [5] |
| Hazardous Decomposition Products | Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and unburned hydrocarbons. | [3][6] |
| Recommended Disposal Method | Dissolve in a combustible solvent and burn in a regulated chemical incinerator with an afterburner and scrubber. | [3] |
| Spill Cleanup | Wear appropriate PPE. Absorb spill with inert material, scoop into a suitable container, and ventilate the area. | [3] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure should be carried out in a designated and well-ventilated area, such as a chemical fume hood.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound, ensure you are wearing the appropriate personal protective equipment, including safety goggles, chemical-resistant gloves (such as neoprene), and a lab coat.[7]
-
If there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[5]
-
Ensure that a safety shower and eyewash station are readily accessible.[3]
2. Waste Collection and Storage:
-
Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a clearly labeled, sealed, and appropriate waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
3. Preparation for Disposal:
-
For disposal, this compound should be dissolved or mixed with a combustible solvent.[3] The choice of solvent should be made in consultation with your institution's environmental health and safety (EHS) office and in accordance with local regulations.
4. Incineration:
-
The mixture of this compound and combustible solvent must be disposed of through incineration in a licensed and regulated chemical incinerator equipped with an afterburner and scrubber.[3] This ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [4]
5. Documentation and Compliance:
-
Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the method used.
-
All disposal procedures must comply with federal, state, and local regulations.[3] Consult your institution's EHS office for specific guidance and to ensure full compliance.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Px-12
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for the handling and disposal of Px-12 (CAS No. 141400-58-0), a potent thioredoxin-1 (Trx-1) inhibitor. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.
Understanding the Compound: this compound Profile
This compound, also known as 1-methylpropyl 2-imidazolyl disulfide, is a solid powder utilized in research for its antitumor properties.[1][2] While shipped as a non-hazardous chemical for research purposes, its biological activity as a Trx-1 inhibitor necessitates careful handling to prevent unintended exposure.[2] this compound is soluble in Dimethyl Sulfoxide (DMSO) and insoluble in water.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the potent nature of this compound as a powder, a comprehensive PPE strategy is mandatory to prevent inhalation, dermal, and ocular exposure. The following table outlines the required PPE for various procedures involving this compound.
| Procedure | Required PPE | Rationale |
| Handling Solid this compound (Weighing, Aliquoting) | - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles with Side Shields- N95 Respirator or higher | Prevents inhalation of fine powder and skin/eye contact. |
| Handling this compound in DMSO Solution | - Disposable Nitrile Gloves- Lab Coat- Safety Goggles with Side Shields | Minimizes risk of skin and eye exposure to the solution. |
| Spill Cleanup (Solid) | - Disposable Nitrile Gloves (double-gloving)- Disposable Gown- Safety Goggles with Side Shields- N95 Respirator or higher | Provides full-body protection during cleanup of potentially airborne powder. |
| Spill Cleanup (Solution) | - Disposable Nitrile Gloves (double-gloving)- Lab Coat- Safety Goggles with Side Shields | Protects against splashes and direct contact with the spilled solution. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key stages of this compound management in the laboratory.
Experimental Protocols
Receiving and Storage: Upon receipt, verify the container's integrity. Store this compound in a designated, well-ventilated, and secure area. Recommended short-term storage is at 0-4°C, with long-term storage at -20°C.
Weighing and Handling Solid this compound:
-
Perform all manipulations of solid this compound within a certified chemical fume hood or a powder containment enclosure to minimize inhalation risk.
-
Wear the appropriate PPE as outlined in the table above (double gloves, lab coat, safety goggles, and N95 respirator).
-
Use dedicated spatulas and weigh boats.
-
Clean the weighing area and utensils with a damp cloth immediately after use to remove any residual powder.
Solubilization in DMSO:
-
In a chemical fume hood, add the appropriate volume of DMSO to the vessel containing the pre-weighed this compound.
-
Cap the vessel and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
Label the solution clearly with the compound name, concentration, solvent, and date of preparation.
Emergency Procedures: Spill and Exposure Management
Prompt and correct response to spills and exposures is critical.
| Scenario | Immediate Action |
| Solid this compound Spill | 1. Evacuate and Secure: Alert others and restrict access to the area.2. Don PPE: Wear appropriate spill cleanup PPE.3. Contain: Gently cover the spill with absorbent pads to prevent dust from becoming airborne.4. Clean: Carefully collect the powder using a dampened cloth or absorbent material. Avoid dry sweeping.5. Decontaminate: Clean the spill area with soap and water.6. Dispose: Place all contaminated materials in a sealed bag for hazardous waste disposal. |
| This compound Solution Spill | 1. Contain: Surround the spill with absorbent material.2. Absorb: Cover the spill with absorbent pads.3. Clean: Collect the absorbed material.4. Decontaminate: Clean the spill area with soap and water.5. Dispose: Place all contaminated materials in a sealed bag for hazardous waste disposal. |
| Skin Exposure | 1. Immediately remove contaminated clothing.2. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Exposure | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately.2. Seek medical attention. |
Disposal Plan: Ensuring a Safe Conclusion
All this compound waste, including empty containers, contaminated PPE, and solutions, must be disposed of as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solids (e.g., gloves, weigh boats, absorbent pads) in a clearly labeled, sealed plastic bag.
-
Liquid Waste: Collect all this compound solutions in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
Disposal Procedure: Follow your institution's guidelines for the disposal of hazardous chemical waste. Ensure that all waste containers are properly labeled with the contents, including "this compound" and "DMSO."
By adhering to these safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
